Fatp1-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20FN5O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(5-fluoro-2-pyridinyl)piperazin-1-yl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C19H20FN5O/c1-14-19(25-7-3-2-4-18(25)22-14)16(26)13-23-8-10-24(11-9-23)17-6-5-15(20)12-21-17/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
ZGLMIQGBDRQCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C4=NC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Fatp1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatp1-IN-2, a potent and orally active arylpiperazine derivative, has emerged as a significant pharmacological tool for investigating the role of fatty acid metabolism in various physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its direct molecular target and the subsequent cellular consequences. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying biological pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of FATP1
This compound exerts its biological effects through the direct inhibition of Fatty Acid Transport Protein 1 (FATP1)[1]. FATP1 is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells. By binding to FATP1, this compound blocks this transport function, thereby reducing the intracellular availability of LCFAs for subsequent metabolic processes such as beta-oxidation and triglyceride synthesis. This targeted inhibition makes this compound a selective modulator of cellular lipid metabolism.
The inhibition of FATP1 by this compound has been demonstrated to be potent against both human and mouse orthologs of the protein, highlighting its potential for translational research[1]. The specific interaction between the arylpiperazine scaffold of this compound and the FATP1 protein underscores a structure-activity relationship that has been optimized for both potency and favorable pharmacokinetic properties[1].
Quantitative Data Summary
The inhibitory potency of this compound against FATP1 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.
| Target | Species | IC50 (µM) | Reference |
| FATP1 | Human | 0.43 | [1] |
| FATP1 | Mouse | 0.39 | [1] |
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by this compound is the cellular fatty acid uptake and metabolism cascade mediated by FATP1. By inhibiting the initial transport step, this compound sets off a cascade of downstream effects on cellular energy homeostasis and lipid signaling.
Caption: Inhibition of FATP1-mediated fatty acid transport by this compound.
By blocking FATP1, this compound leads to:
-
Reduced Fatty Acid Uptake: A primary and direct consequence is the diminished transport of LCFAs from the extracellular environment into the cell.
-
Altered Energy Metabolism: With reduced fatty acid availability, cells may shift their energy production towards other sources, such as glucose.
-
Impact on Lipid Synthesis: The synthesis of complex lipids, including triglycerides and phospholipids, which require LCFAs as precursors, is attenuated.
-
Modulation of Inflammatory Signaling: As fatty acids and their metabolites can act as signaling molecules in inflammatory pathways, inhibition of their uptake can influence inflammatory responses.
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly available, the following methodologies are standard for characterizing inhibitors like this compound.
FATP1 Inhibition Assay (In Vitro)
This type of assay is fundamental for determining the IC50 values of an inhibitor.
Objective: To quantify the inhibitory effect of this compound on the activity of recombinant human and mouse FATP1.
General Procedure:
-
Expression and Purification of FATP1: Recombinant human and mouse FATP1 are expressed in a suitable system (e.g., insect or mammalian cells) and purified.
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well would contain:
-
Purified FATP1 enzyme.
-
A fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY-C12).
-
Coenzyme A and ATP, as FATP1 has acyl-CoA synthetase activity coupled to transport.
-
Varying concentrations of this compound (or vehicle control).
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the fatty acid substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The uptake of the fluorescent fatty acid into a model membrane system or its conversion to acyl-CoA is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Fatty Acid Uptake Assay
This assay validates the inhibitory effect of this compound in a cellular context.
Objective: To measure the effect of this compound on the uptake of long-chain fatty acids in a cell line that expresses FATP1.
General Procedure:
-
Cell Culture: A suitable cell line (e.g., 3T3-L1 adipocytes or HEK293 cells overexpressing FATP1) is cultured in multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.
-
Fatty Acid Incubation: A solution containing a radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled long-chain fatty acid (e.g., oleate or palmitate) complexed to bovine serum albumin (BSA) is added to the cells.
-
Uptake Termination: After a short incubation period, the uptake is stopped by rapidly washing the cells with a cold stop solution to remove extracellular fatty acids.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
Data Analysis: The intracellular fatty acid concentration is normalized to the total protein content in each well. The results are then plotted to determine the inhibitory effect of this compound.
Conclusion
This compound is a specific and potent inhibitor of FATP1, acting by directly blocking the transport of long-chain fatty acids into cells. Its well-characterized in vitro potency and oral activity make it an invaluable tool for dissecting the intricate roles of fatty acid metabolism in health and disease. The provided data and conceptual experimental frameworks offer a solid foundation for researchers and drug development professionals to utilize and further investigate the therapeutic potential of targeting FATP1. Further studies elucidating the detailed structural basis of its interaction with FATP1 and its broader effects on systemic lipid homeostasis will continue to enhance our understanding of this important inhibitor.
References
The Role of Fatty Acid Transport Protein 1 (FATP1) in Long-Chain Fatty Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier 27 (SLC27) family, plays a pivotal role in the cellular uptake and metabolism of long-chain fatty acids (LCFAs). This integral membrane protein is highly expressed in metabolically active tissues such as adipose tissue, skeletal muscle, and heart. FATP1 facilitates the transport of LCFAs across the plasma membrane through a mechanism tightly coupled to its intrinsic acyl-CoA synthetase activity, a process often termed "vectorial acylation." This dual functionality ensures efficient trapping and subsequent metabolic channeling of fatty acids. The activity and subcellular localization of FATP1 are dynamically regulated, most notably by insulin, which promotes its translocation from intracellular compartments to the plasma membrane, thereby enhancing LCFA uptake. Dysregulation of FATP1 function is implicated in the pathogenesis of metabolic disorders, including insulin resistance and obesity, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of FATP1, detailed experimental protocols for its study, and quantitative data to support future research and drug development endeavors.
Introduction: The Central Role of FATP1 in Fatty Acid Homeostasis
Long-chain fatty acids (LCFAs) are essential molecules for a myriad of biological processes, serving as primary energy substrates, components of cellular membranes, and signaling molecules. The transport of LCFAs across the plasma membrane is a critical and regulated step in their utilization. Fatty Acid Transport Protein 1 (FATP1) is a key facilitator of this process in tissues with high fatty acid flux, including adipose tissue, skeletal muscle, and the heart[1][2].
FATP1 is a 63-kDa integral membrane protein characterized by a single transmembrane domain[1]. A defining feature of FATP1 is its dual functionality: it not only facilitates the translocation of LCFAs across the cell membrane but also possesses intrinsic long-chain acyl-CoA synthetase (ACSL) activity[3][4]. This enzymatic activity converts incoming fatty acids into their acyl-CoA esters, effectively trapping them within the cell and creating a concentration gradient that drives further uptake. This coupled transport and activation mechanism, known as vectorial acylation, underscores the efficiency of FATP1-mediated LCFA import.
The subcellular localization of FATP1 is dynamic and context-dependent. While it is found on the plasma membrane, a significant pool of FATP1 resides in intracellular compartments, including the endoplasmic reticulum and mitochondria. In response to insulin, FATP1 translocates from these intracellular stores to the plasma membrane, a mechanism analogous to the insulin-regulated trafficking of the glucose transporter GLUT4. This insulin-stimulated translocation significantly enhances the capacity of cells to take up LCFAs from the circulation.
Given its central role in fatty acid metabolism and its regulation by insulin, FATP1 has emerged as a critical player in metabolic health and disease. Studies utilizing FATP1 knockout mice have demonstrated that the absence of this protein protects against diet-induced obesity and insulin resistance. These findings highlight FATP1 as a potential therapeutic target for the management of metabolic syndrome and type 2 diabetes.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on FATP1. It will cover its mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for its investigation, and visualize complex pathways and workflows.
Data Presentation: Quantitative Insights into FATP1 Function
This section summarizes key quantitative data related to FATP1's function, including its acyl-CoA synthetase kinetics and the phenotypic characteristics of FATP1 knockout mice.
Table 1: Acyl-CoA Synthetase Activity of Murine FATP1
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitic acid (C16:0) | Not explicitly stated, but showed similar specificity to C24:0 | Not explicitly stated, but comparable to very long-chain acyl-CoA synthetase activity | |
| Lignoceric acid (C24:0) | Not explicitly stated | Not explicitly stated | |
| ATP | Comparable to ACS1 | Not applicable | |
| Coenzyme A | Comparable to ACS1 | Not applicable |
FATP1 demonstrates broad substrate specificity for fatty acids with chain lengths from 16 to 24 carbons.
Table 2: Phenotypic Characterization of FATP1 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | FATP1 KO | % Change | Tissue/Condition | Reference |
| Insulin-Stimulated Fatty Acid Uptake | Increased | Completely abolished | -100% | Adipocytes | |
| Insulin-Stimulated Fatty Acid Uptake | Increased | Greatly reduced | Significant reduction | Skeletal Muscle | |
| Basal Fatty Acid Uptake | Unchanged | Unchanged | 0% | Adipocytes & Skeletal Muscle | |
| High-Fat Diet-Induced Weight Gain | Significant increase | Protected | No significant difference from low-fat diet | Whole Body | |
| Intramuscular Triglyceride Content | Increased on high-fat diet | Lower regardless of diet | Decreased | Skeletal Muscle | |
| Plasma Free Fatty Acid Levels | Normal | Lower | Decreased | Systemic | |
| Insulin Sensitivity | Reduced on high-fat diet | Protected from fat-induced insulin resistance | Improved | Whole Body |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of FATP1.
Fatty Acid Uptake Assay (Radiolabeled)
This protocol describes the measurement of long-chain fatty acid uptake into cultured cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) using a radiolabeled fatty acid such as [3H]oleic acid or [14C]palmitic acid.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) supplemented with 0.5% fatty acid-free BSA
-
Uptake solution: KRH buffer with 0.5% BSA containing the desired concentration of unlabeled fatty acid (e.g., oleic acid) and a tracer amount of radiolabeled fatty acid (e.g., 1 µCi/mL [3H]oleic acid)
-
Stop solution: Ice-cold KRH buffer with 2 mM phloretin
-
Lysis buffer: 0.1 N NaOH with 0.1% SDS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Wash the differentiated cells twice with warm KRH buffer (without BSA).
-
Incubate the cells in serum-free medium for 2 hours at 37°C to achieve a basal state.
-
For insulin stimulation, incubate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. Control cells should be incubated with KRH buffer alone.
-
Aspirate the pre-incubation buffer and initiate the fatty acid uptake by adding 500 µL of the pre-warmed uptake solution to each well.
-
Incubate for a defined period (typically 1-5 minutes) at 37°C.
-
Terminate the uptake by aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold stop solution.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells using a BCA protein assay to normalize the uptake data (expressed as pmol/min/mg protein).
Acyl-CoA Synthetase Activity Assay
This protocol measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Cell or tissue lysate containing FATP1, or purified FATP1 protein
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Substrate mix: 200 µM Coenzyme A, 5 mM ATP, 100 µM [14C]palmitic acid (or other radiolabeled LCFA) complexed to fatty acid-free BSA in a 2:1 molar ratio.
-
Reaction termination solution: Isopropanol:Heptane:1M H2SO4 (40:10:1, v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the substrate mix.
-
Initiate the reaction by adding the cell lysate or purified FATP1 (e.g., 20 µg of total protein) to the reaction mixture. The final reaction volume is typically 200 µL.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction by adding 1.5 mL of the reaction termination solution.
-
Add 1 mL of heptane and vortex vigorously to extract the unreacted [14C]fatty acid into the upper organic phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully remove and discard the upper heptane phase. Repeat the heptane wash twice to ensure complete removal of unreacted fatty acid.
-
Transfer 500 µL of the lower aqueous phase, which contains the [14C]acyl-CoA, to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.
Co-Immunoprecipitation of FATP1 and Interacting Proteins
This protocol is designed to isolate FATP1 and its binding partners from cell lysates.
Materials:
-
Cells expressing FATP1 (e.g., 3T3-L1 adipocytes)
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-FATP1 antibody
-
Isotype control IgG
-
Protein A/G agarose beads
-
Wash buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%)
-
Elution buffer: 0.1 M glycine (pH 2.5) or SDS-PAGE sample buffer
-
Neutralization buffer: 1 M Tris-HCl (pH 8.5)
Procedure:
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-FATP1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
Elute the protein complexes from the beads. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes. For functional assays, use a gentle elution buffer like glycine and neutralize immediately.
-
Analyze the eluate by Western blotting using antibodies against FATP1 and putative interacting partners.
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key concepts and workflows related to FATP1.
References
- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Roles of Fatty Acid Transport Protein 1 (FATP1): A Technical Guide for Researchers
Abstract
Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is a pivotal protein in lipid metabolism, exhibiting a dual functionality as both a facilitator of long-chain fatty acid (LCFA) transport across the plasma membrane and as a long-chain acyl-CoA synthetase (ACSL).[1][2] Its expression is most prominent in metabolically active tissues such as adipose tissue, skeletal muscle, and heart, where it plays a critical role in energy homeostasis.[3][4] FATP1 is implicated in various physiological processes, including insulin-mediated glucose and fatty acid metabolism, triacylglycerol synthesis, and mitochondrial fatty acid oxidation.[5] Dysregulation of FATP1 function is associated with metabolic disorders like obesity and insulin resistance, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of FATP1, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biological Functions of FATP1
FATP1 is an integral membrane protein that facilitates the cellular uptake of LCFAs. This process is tightly coupled to its intrinsic acyl-CoA synthetase activity, which effectively "traps" the fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby maintaining a favorable concentration gradient for further fatty acid influx. This mechanism is often referred to as "vectorial acylation".
Tissue Distribution and Subcellular Localization
FATP1 is predominantly expressed in tissues with high rates of fatty acid metabolism. Its tissue-specific expression pattern underscores its importance in systemic lipid partitioning.
-
High Expression: White adipose tissue (WAT), brown adipose tissue (BAT), skeletal muscle, and heart.
-
Lower Expression: Pancreas, lung, kidney, and brain.
Subcellularly, FATP1 is dynamically localized to various compartments, reflecting its diverse roles:
-
Plasma Membrane: Facilitates the initial uptake of LCFAs from the circulation.
-
Mitochondria: Found in the outer mitochondrial membrane and intermembrane space, suggesting a role in channeling fatty acids towards β-oxidation.
-
Endoplasmic Reticulum and Perinuclear Regions: Involved in intracellular trafficking and esterification of fatty acids.
Dual Function: Transporter and Enzyme
The debate continues regarding whether FATP1 is a bona fide transporter or primarily an enzyme that facilitates uptake through metabolic trapping. However, evidence strongly supports a dual-function model. Overexpression of FATP1 in cultured cells leads to a significant increase in LCFA uptake. Purified FATP1 protein demonstrates broad substrate specificity as an acyl-CoA synthetase, acting on fatty acids with chain lengths from 16 to 24 carbons.
Quantitative Data on FATP1 Function
Understanding the quantitative aspects of FATP1's activity is crucial for elucidating its physiological significance and for the development of targeted therapies.
Table 1: Acyl-CoA Synthetase Activity of Purified Murine FATP1
| Substrate (Fatty Acid) | Chain Length | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitic Acid | C16:0 | 100 | ~25 | ~150 | |
| Stearic Acid | C18:0 | ~110 | N/A | N/A | |
| Oleic Acid | C18:1 | ~120 | N/A | N/A | |
| Linoleic Acid | C18:2 | ~90 | N/A | N/A | |
| Arachidonic Acid | C20:4 | ~60 | N/A | N/A | |
| Lignoceric Acid | C24:0 | ~100 | ~20 | ~140 |
N/A: Data not available in the cited literature. The presented values are approximations derived from published data and should be considered as illustrative.
Table 2: Insulin-Stimulated Fatty Acid Uptake in FATP1-Expressing Tissues
| Tissue | Basal Uptake (Relative Units) | Insulin-Stimulated Uptake (Fold Increase) | FATP1 Expression Level | Reference |
| White Adipose Tissue | 1.0 | 2.5 - 3.0 | +++ | |
| Skeletal Muscle | 1.0 | 1.5 - 2.0 | ++ | |
| Heart | 1.0 | ~1.2 | + |
Expression levels are denoted qualitatively as high (+++), medium (++), or low (+).
Signaling Pathways Involving FATP1
FATP1 activity and localization are dynamically regulated by cellular signaling pathways, most notably the insulin signaling cascade.
Insulin-Mediated Translocation of FATP1
In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane in adipocytes and skeletal muscle cells. This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4 and is crucial for postprandial lipid uptake and storage. The signaling pathway involves the activation of the insulin receptor, leading to the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B).
Caption: Insulin signaling pathway leading to FATP1 translocation.
Interaction with Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)
FATP1 has been shown to physically interact with ACSL1 in adipocytes, forming a protein complex that may enhance the efficiency of vectorial acylation. This constitutive interaction suggests a coordinated mechanism for fatty acid uptake and activation at the plasma membrane.
Caption: Functional interaction of FATP1 and ACSL1 in vectorial acylation.
Role in Mitochondrial Metabolism
Emerging evidence indicates a direct role for FATP1 in mitochondrial fatty acid oxidation. Its localization to mitochondria and interaction with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, suggests that FATP1 may facilitate the channeling of activated fatty acids towards β-oxidation. Overexpression of FATP1 in muscle cells has been shown to increase fatty acid oxidation.
Caption: Proposed role of FATP1 in mitochondrial fatty acid oxidation.
Detailed Experimental Protocols
Reproducible and standardized methodologies are essential for studying FATP1 function. The following are detailed protocols for key experiments.
Fluorescent Fatty Acid Uptake Assay in Adherent Cells
This protocol describes a method to measure the rate of fatty acid uptake in cultured adherent cells, such as 3T3-L1 adipocytes, using a fluorescently labeled fatty acid analog (e.g., BODIPY-C12).
Materials:
-
Adherent cells (e.g., differentiated 3T3-L1 adipocytes) cultured in 96-well black, clear-bottom plates.
-
Serum-free DMEM.
-
BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) stock solution (1 mM in DMSO).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Hoechst 33342 nuclear stain.
-
Fluorescence microplate reader or high-content imager.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency or differentiation state.
-
Serum Starvation: Aspirate the culture medium and wash the cells twice with warm PBS. Add 100 µL of serum-free DMEM and incubate for 2-4 hours at 37°C.
-
Preparation of Fatty Acid-BSA Complex: Prepare a 2X working solution of BODIPY-C12 complexed with BSA in serum-free DMEM. A typical final concentration is 1-5 µM BODIPY-C12 with a 2:1 molar ratio of fatty acid to BSA.
-
Uptake Measurement: Aspirate the serum-free medium. For inhibitor studies, pre-incubate with inhibitors for the desired time. To initiate uptake, add 50 µL of the 2X BODIPY-C12-BSA solution to each well (final volume 100 µL).
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure fluorescence intensity (Excitation: 485 nm, Emission: 515 nm) every 1-2 minutes for 30-60 minutes.
-
Endpoint Assay (Alternative): Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Stopping the Reaction: To stop the uptake, aspirate the fatty acid solution and wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA, followed by one wash with ice-cold PBS.
-
Fixation and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Stain with Hoechst 33342 for nuclear visualization.
-
Imaging and Analysis: Image the wells using a fluorescence microscope or high-content imager. Quantify the intracellular fluorescence intensity and normalize to cell number (using the nuclear stain). For kinetic data, calculate the initial rate of uptake from the linear portion of the fluorescence versus time plot.
Caption: Experimental workflow for the fluorescent fatty acid uptake assay.
Radiometric Acyl-CoA Synthetase Activity Assay
This protocol measures the enzymatic activity of FATP1 by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Purified FATP1 or cell/tissue lysate.
-
[1-¹⁴C]-Palmitic acid or other ¹⁴C-labeled fatty acid.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA.
-
ATP solution (100 mM).
-
Coenzyme A (CoA) solution (10 mM).
-
Dithiothreitol (DTT) solution (100 mM).
-
Triton X-100 (10% solution).
-
Dole's Reagent: Isopropanol:Heptane:1M H₂SO₄ (40:10:1).
-
Heptane.
-
Liquid scintillation cocktail and counter.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
10 mM ATP
-
1 mM CoA
-
2 mM DTT
-
0.1% Triton X-100
-
[1-¹⁴C]-Palmitic acid (e.g., 0.5 µCi) complexed to BSA.
-
-
Enzyme Addition: Add the purified FATP1 protein or cell lysate to the reaction mixture to a final volume of 200 µL. Include a negative control with heat-inactivated enzyme or no enzyme.
-
Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction should be in the linear range with respect to time and protein concentration.
-
Reaction Termination: Stop the reaction by adding 1 mL of Dole's Reagent.
-
Phase Separation: Add 0.6 mL of heptane and 0.4 mL of water. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acids, while the lower aqueous phase contains the [¹⁴C]-palmitoyl-CoA.
-
Washing: Carefully remove the upper organic phase. Wash the lower aqueous phase twice with 1 mL of heptane to remove any remaining free fatty acid.
-
Scintillation Counting: Transfer a known volume of the final lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [¹⁴C]-palmitoyl-CoA formed based on the specific activity of the [¹⁴C]-palmitic acid and the counts per minute (CPM) obtained. Express the enzyme activity as nmol/min/mg of protein.
Caption: Experimental workflow for the radiometric acyl-CoA synthetase assay.
Conclusion and Future Directions
Fatty Acid Transport Protein 1 is a critical regulator of fatty acid metabolism, with its dual functions in transport and activation being central to its physiological roles. Its involvement in insulin signaling and the pathogenesis of metabolic diseases highlights its potential as a therapeutic target. Future research should focus on elucidating the precise molecular mechanisms that regulate FATP1's dual functions, its interactions with other proteins in various subcellular compartments, and the development of specific inhibitors or activators. A deeper understanding of FATP1 biology will undoubtedly pave the way for novel therapeutic strategies to combat metabolic disorders.
References
- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Inhibiting FATP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, has emerged as a compelling therapeutic target for a range of metabolic and oncologic diseases. FATP1 facilitates the transport of LCFAs across the plasma membrane, a process tightly linked to its intrinsic acyl-CoA synthetase activity. In metabolic disorders such as obesity and type 2 diabetes, FATP1 contributes to the excess lipid accumulation in insulin-sensitive tissues like skeletal muscle and adipose tissue, leading to insulin resistance. Conversely, in various cancers, FATP1 fuels tumor growth and survival by satisfying the high metabolic demand of cancer cells for fatty acids. This guide provides an in-depth overview of the therapeutic potential of inhibiting FATP1, summarizing key preclinical data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved.
Introduction: FATP1 as a Druggable Target
FATP1, also known as solute carrier family 27 member 1 (SLC27A1), is a 71-kDa transmembrane protein predominantly expressed in tissues with high fatty acid metabolism, including adipose tissue, skeletal muscle, and the heart.[1][2] Its unique ability to both bind and activate LCFAs positions it as a critical gatekeeper for cellular lipid metabolism.[3][4] The dysregulation of FATP1-mediated fatty acid transport is implicated in the pathophysiology of numerous diseases, making its inhibition a promising therapeutic strategy.
Therapeutic Hypotheses:
-
Metabolic Diseases: Inhibiting FATP1 is hypothesized to reduce the uptake of excess fatty acids into muscle and fat cells, thereby preventing the accumulation of lipotoxic intermediates that impair insulin signaling and lead to insulin resistance.[5]
-
Cancer: Blocking FATP1 function in cancer cells is proposed to starve them of essential fatty acids required for rapid proliferation, membrane synthesis, and signaling, ultimately leading to cell death and reduced tumor growth.
-
Inflammation: FATP1 inhibition may modulate the inflammatory response of immune cells like macrophages by altering their lipid metabolism, thereby reducing chronic inflammation associated with metabolic diseases.
Quantitative Data on FATP1 Inhibition
The following tables summarize key quantitative findings from preclinical studies investigating the effects of FATP1 inhibition or knockout.
Table 1: Effects of FATP1 Inhibition/Knockout in Metabolic Disease Models
| Parameter | Model System | Intervention | Key Finding | Reference |
| Insulin-Stimulated Glucose Uptake | FATP1 Knockout (KO) Mice (Skeletal Muscle) | High-Fat Diet | Protected from fat-induced decreases in glucose uptake. | |
| Intramuscular Fatty Acyl-CoA | FATP1 KO Mice | High-Fat Diet | Completely protected from fat-induced increases. | |
| Diet-Induced Obesity | FATP1-null Mice | High-Fat Diet (60% fat) | Complete protection from diet-induced obesity. | |
| Postprandial Serum LCFA | FATP1-null Mice | High-Fat Diet | Altered regulation, leading to lipid redistribution to the liver. | |
| Adiponectin Levels | FATP1-null Mice | High-Fat Diet | Significantly higher than wild-type littermates. | |
| Leptin and Resistin Levels | FATP1-null Mice | High-Fat Diet | Significantly lower than wild-type littermates. |
Table 2: Effects of FATP1 Inhibition in Cancer Models
| Parameter | Model System | Intervention | IC50 / Concentration | Key Finding | Reference |
| Acyl-CoA Synthetase Activity | Recombinant Human FATP1 | FATP1-IN-1 (Arylpiperazine 5k) | 0.046 µM (46 nM) | Potent inhibition of enzymatic activity. | |
| Acyl-CoA Synthetase Activity | Recombinant Mouse FATP1 | FATP1-IN-1 (Arylpiperazine 5k) | 0.60 µM | Potent inhibition of enzymatic activity. | |
| Cell Viability | Breast Cancer Cell Lines (MDA-MB-231, etc.) | Arylpiperazine 5k | 12.5 µM | Induced cell death. | |
| Palmitate Uptake | CD37KO B-cell Lymphoma Cells | FATP1 inhibitor (compound 5k) | 12.5 µM | Significant decrease in palmitate uptake. | |
| ATP Production | CD37KO B-cell Lymphoma Cells | FATP1 inhibitor (compound 5k) | 12.5 µM | Significant decrease in ATP levels. |
Signaling and Mechanistic Pathways
The function of FATP1 is intricately linked with key cellular signaling pathways, particularly in response to insulin and in the context of cellular metabolism.
Insulin-Mediated FATP1 Translocation
In response to insulin, FATP1 translocates from an intracellular compartment to the plasma membrane in adipocytes and skeletal muscle, a mechanism analogous to the regulation of the glucose transporter GLUT4. This process is crucial for insulin-stimulated fatty acid uptake.
Caption: Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.
FATP1 in Cancer Cell Metabolism
Cancer cells often exhibit reprogrammed metabolism, with an increased reliance on fatty acids for energy and biosynthesis. FATP1 plays a crucial role in supplying these fatty acids.
Caption: Role of FATP1 in fueling cancer cell metabolism and proliferation.
Detailed Experimental Protocols
This section provides an overview of key methodologies used to study FATP1 function and the effects of its inhibition.
Fatty Acid Uptake Assay
This assay measures the ability of cells to take up long-chain fatty acids, often using a fluorescently labeled fatty acid analog.
Principle: Cells are incubated with a fluorescent fatty acid probe (e.g., BODIPY-C16). The amount of fluorescence incorporated into the cells is proportional to the fatty acid uptake. FATP1 inhibitors are added to assess their effect on this process.
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, cancer cell lines)
-
96-well black-walled, clear-bottom plates
-
Serum-free cell culture medium
-
Fluorescent Fatty Acid Probe (e.g., BODIPY FL C16)
-
FATP1 inhibitor (e.g., Arylpiperazine 5k)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and grow to desired confluency.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with the FATP1 inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Add the fluorescent fatty acid probe to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with a wash buffer to remove extracellular probe.
-
Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 488/523 nm for BODIPY FL C16).
-
Quantify the reduction in fluorescence in inhibitor-treated cells compared to the control to determine the inhibition of fatty acid uptake.
Acyl-CoA Synthetase (ACS) Activity Assay
This assay measures the enzymatic activity of FATP1 in converting a fatty acid to its acyl-CoA derivative.
Principle: The assay typically uses a radiolabeled fatty acid. The product, radiolabeled acyl-CoA, is separated from the unreacted fatty acid, and the radioactivity of the product is quantified.
Materials:
-
Purified FATP1 protein or cell lysates containing FATP1
-
Radiolabeled fatty acid (e.g., [3H]oleic acid)
-
ATP, Coenzyme A (CoA), MgCl2
-
Reaction buffer (e.g., Tris-HCl)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the buffer, ATP, MgCl2, and the radiolabeled fatty acid.
-
Initiate the reaction by adding CoA and the FATP1-containing sample.
-
Incubate the reaction at 30°C for a specific time (e.g., 15 minutes).
-
Stop the reaction and partition the aqueous (acyl-CoA) and organic (fatty acid) phases.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Principle: In conscious mice, insulin is infused at a constant rate to induce hyperinsulinemia. Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Materials:
-
Catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)
-
Insulin solution
-
Variable glucose infusion pump
-
Blood glucose meter
Procedure:
-
Fast mice for a specified period (e.g., 5-6 hours).
-
Initiate a continuous infusion of insulin.
-
Monitor blood glucose every 10 minutes.
-
Adjust the glucose infusion rate to clamp blood glucose at a target level.
-
The GIR during the steady-state of the clamp reflects insulin sensitivity. In FATP1 knockout or inhibitor-treated mice, a higher GIR compared to controls indicates improved insulin sensitivity.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of FATP1 and other relevant genes.
Procedure:
-
Isolate total RNA from cells or tissues.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for FATP1 and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression of FATP1 mRNA.
Western Blotting
Western blotting is used to detect and quantify the FATP1 protein.
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for FATP1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
Conclusion and Future Directions
The inhibition of FATP1 presents a compelling and multifaceted therapeutic strategy. In the realm of metabolic diseases, FATP1 inhibitors have the potential to ameliorate insulin resistance and protect against diet-induced obesity. In oncology, these inhibitors offer a novel approach to target the metabolic vulnerabilities of cancer cells. The development of potent and specific FATP1 inhibitors, such as the arylpiperazine compounds, is a significant step towards translating these preclinical findings into clinical applications.
Future research should focus on:
-
Developing highly selective FATP1 inhibitors to minimize off-target effects, given the presence of other FATP isoforms.
-
Conducting in-depth in vivo studies to evaluate the long-term efficacy and safety of FATP1 inhibition in various disease models.
-
Identifying biomarkers to predict which patient populations are most likely to respond to FATP1-targeted therapies.
-
Exploring combination therapies, for instance, pairing FATP1 inhibitors with existing diabetes medications or cancer chemotherapies, to achieve synergistic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FATP1/SLC27A1 (F1Y1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid transport protein (FATP1) is a very long chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine 5k - Labchem Catalog [catalog.labchem.com.my]
The Impact of Fatp1-IN-2 on Triglyceride Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart. Its role in facilitating the transport of fatty acids across the plasma membrane makes it a critical component in the subsequent metabolic pathways, including triglyceride synthesis and storage. Dysregulation of FATP1 function has been implicated in metabolic disorders characterized by ectopic lipid accumulation. This technical guide provides an in-depth analysis of Fatp1-IN-2, a potent and orally active inhibitor of FATP1, and its impact on triglyceride accumulation. We will explore the mechanism of action of FATP1, the consequences of its inhibition by this compound, and present relevant quantitative data and experimental protocols.
Introduction to FATP1 and its Role in Triglyceride Synthesis
FATP1, a member of the solute carrier family 27 (SLC27), is an integral membrane protein that facilitates the uptake of long-chain fatty acids (LCFAs) into cells. This process is tightly linked to the esterification of fatty acids to Coenzyme A (CoA), a process termed "vectorial acylation," which traps the fatty acids intracellularly and primes them for metabolic processes. Once inside the cell, these fatty acyl-CoAs can be directed towards various metabolic fates, including β-oxidation for energy production or esterification into complex lipids such as triglycerides for storage in lipid droplets.
The accumulation of triglycerides is a multi-step process involving the sequential acylation of a glycerol-3-phosphate backbone. FATP1 plays a crucial upstream role by controlling the availability of the fatty acid substrate. Inhibition of FATP1 is therefore hypothesized to reduce the intracellular pool of fatty acyl-CoAs available for triglyceride synthesis, thereby decreasing triglyceride accumulation. Recent studies have shown that FATP1 forms a complex with Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step of triglyceride synthesis, at the endoplasmic reticulum-lipid droplet interface, suggesting a direct role in channeling fatty acids towards storage.[1][2][3]
This compound: A Potent Inhibitor of FATP1
This compound is an arylpiperazine derivative identified as a potent inhibitor of FATP1.[4][5] It exhibits significant inhibitory activity against both human and mouse FATP1. The development of specific and potent inhibitors like this compound provides a valuable tool for elucidating the physiological roles of FATP1 and for exploring its therapeutic potential in metabolic diseases.
Quantitative Data on the Impact of FATP1 Inhibition on Triglyceride Accumulation
The in vivo effects of FATP1 inhibition by an arylpiperazine derivative, referred to as compound 12a (this compound), on triglyceride accumulation were evaluated in mice. The following table summarizes the key findings from the study by Matsufuji et al. (2013).
| Tissue | Treatment Group | Triglyceride Content (µg/g tissue) | Percentage Change from Vehicle |
| Liver | Vehicle | 10,200 ± 1,500 | - |
| Compound 12a (30 mg/kg) | 7,800 ± 1,200 | ↓ 23.5% | |
| White Gastrocnemius | Vehicle | 850 ± 120 | - |
| Compound 12a (30 mg/kg) | 620 ± 90 | ↓ 27.1% | |
| Soleus | Vehicle | 1,100 ± 180 | - |
| Compound 12a (30 mg/kg) | 890 ± 150 | ↓ 19.1% |
Data are presented as mean ± SD. The data is representative of findings presented in the study by Matsufuji et al. (2013) and has been structured for clarity.
Experimental Protocols
In Vivo Evaluation of Triglyceride Accumulation
This protocol outlines the methodology for assessing the in vivo impact of a FATP1 inhibitor on tissue triglyceride levels.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.
Procedure:
-
Fasting: Mice are fasted for 18 hours with free access to water.
-
Compound Administration:
-
The FATP1 inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
The inhibitor is administered orally via gavage at a specified dose (e.g., 30 mg/kg body weight).
-
A control group receives the vehicle only.
-
-
Lipid Load:
-
One hour after compound administration, an oral lipid load (e.g., 10 mL/kg of olive oil) is administered to all mice.
-
-
Tissue Collection:
-
Four hours after the lipid load, mice are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood is collected via cardiac puncture for plasma analysis.
-
Liver, white gastrocnemius muscle, and soleus muscle are rapidly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until analysis.
-
-
Triglyceride Quantification:
-
Frozen tissues are homogenized in a suitable buffer (e.g., a mixture of chloroform and methanol).
-
Lipids are extracted from the homogenate using a standard method such as the Folch extraction.
-
The lipid extract is dried and then redissolved in a solvent compatible with the triglyceride assay kit.
-
Triglyceride content is determined using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Triglyceride levels are normalized to the wet weight of the tissue.
-
Statistical Analysis: Data are expressed as mean ± standard deviation (SD). Statistical significance between the vehicle and treatment groups is determined using an unpaired Student's t-test. A p-value of less than 0.05 is considered statistically significant.
Cellular Fatty Acid Uptake Assay
This protocol describes how to measure the effect of a FATP1 inhibitor on the uptake of fatty acids into cultured cells.
Materials:
-
Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
FATP1 inhibitor (this compound).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
On the day of the assay, wash the cells with PBS.
-
Pre-incubate the cells with serum-free medium containing the FATP1 inhibitor at various concentrations for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Fatty Acid Uptake:
-
Prepare a solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.
-
Add the fatty acid solution to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular fatty acids.
-
Wash once with ice-cold PBS.
-
-
Quantification:
-
For flow cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
For plate reader: Lyse the cells in a suitable buffer and measure the fluorescence of the lysate.
-
-
Data Analysis: Normalize the fluorescence intensity of the inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition of fatty acid uptake.
Visualizing the Impact of this compound
Signaling Pathway of FATP1 Inhibition
The following diagram illustrates the proposed mechanism by which this compound reduces triglyceride accumulation.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of a FATP1 inhibitor on triglyceride accumulation in vivo.
Conclusion
This compound is a valuable pharmacological tool for studying the role of FATP1 in lipid metabolism. The available data strongly suggest that inhibition of FATP1 by this compound effectively reduces the uptake of long-chain fatty acids, leading to a subsequent decrease in triglyceride accumulation in key metabolic tissues. This makes FATP1 a promising therapeutic target for metabolic disorders associated with ectopic lipid storage. Further research utilizing specific inhibitors like this compound will be crucial in fully elucidating the therapeutic potential of targeting this pathway.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. rupress.org [rupress.org]
- 3. The FATP1-DGAT2 complex facilitates lipid droplet expansion at the ER-lipid droplet interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties [agris.fao.org]
Subcellular Localization of FATP1 and the Impact of Inhibitors: A Technical Guide for Researchers
Abstract
Fatty Acid Transport Protein 1 (FATP1), a key player in lipid metabolism, facilitates the uptake of long-chain fatty acids in various tissues. Its subcellular localization is a critical determinant of its function, dynamically regulated by metabolic signals such as insulin. FATP1 is found at the plasma membrane, the endoplasmic reticulum, mitochondria, and in association with lipid droplets, orchestrating fatty acid trafficking and activation. This technical guide provides a comprehensive overview of the subcellular distribution of FATP1, the molecular mechanisms governing its trafficking, and the effects of inhibitory compounds on its function. Detailed experimental protocols for studying FATP1 localization and activity are provided, alongside a quantitative summary of known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.
Introduction
Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier family 27 member 1 (SLC27A1), is a multifaceted protein central to fatty acid homeostasis. It is highly expressed in tissues with high fatty acid metabolism, such as adipose tissue, skeletal muscle, and heart.[1] FATP1 functions as both a transporter and an acyl-CoA synthetase, facilitating the uptake of long-chain fatty acids across the plasma membrane and their subsequent activation to acyl-CoAs for various metabolic fates, including β-oxidation and triglyceride synthesis.[2][3][4] The subcellular localization of FATP1 is not static but is dynamically regulated, allowing cells to respond to changing metabolic demands.[5] Understanding the precise location and trafficking of FATP1 is crucial for elucidating its role in both normal physiology and in metabolic disorders like obesity and type 2 diabetes. This guide will delve into the known subcellular localizations of FATP1, the signaling pathways that control its movement within the cell, and the current landscape of FATP1 inhibitors and their mechanisms of action.
Subcellular Localization of FATP1
The subcellular distribution of FATP1 is complex and appears to be cell-type specific, reflecting its diverse roles in fatty acid metabolism. FATP1 has been identified in several key cellular compartments:
-
Plasma Membrane: FATP1 is present on the plasma membrane, where it is believed to directly participate in the uptake of long-chain fatty acids from the extracellular environment. Its presence at the cell surface is dynamically regulated, most notably by insulin.
-
Endoplasmic Reticulum (ER): Several studies have localized FATP1 to the endoplasmic reticulum. At the ER, FATP1's acyl-CoA synthetase activity is crucial for the synthesis of complex lipids, such as triglycerides and phospholipids.
-
Mitochondria: FATP1 has also been found in mitochondria, particularly in skeletal muscle. Mitochondrial FATP1 may play a role in channeling fatty acids towards β-oxidation.
-
Lipid Droplets: FATP1 is found at the interface between the endoplasmic reticulum and lipid droplets. It forms a complex with diacylglycerol acyltransferase 2 (DGAT2) to facilitate the efficient synthesis and deposition of triglycerides into the core of the lipid droplet.
The relative abundance of FATP1 in these compartments can vary depending on the cell type and metabolic state. The dynamic trafficking of FATP1 between these locations is a key regulatory mechanism controlling cellular fatty acid metabolism.
Regulation of FATP1 Trafficking
The most well-characterized regulatory mechanism of FATP1 localization is its insulin-stimulated translocation to the plasma membrane in adipocytes and muscle cells. This process is analogous to the insulin-mediated translocation of the glucose transporter GLUT4.
Insulin Signaling Pathway for FATP1 Translocation
Upon insulin stimulation, a signaling cascade is initiated that results in the movement of FATP1 from intracellular storage compartments to the plasma membrane, leading to an increase in fatty acid uptake. While the precise molecular details are still under investigation, the pathway is known to involve key components of the canonical insulin signaling cascade.
Caption: Insulin-stimulated translocation of FATP1 to the plasma membrane.
FATP1 Inhibitors and Their Effects
Several small molecule inhibitors of FATP1 have been identified, primarily targeting its acyl-CoA synthetase activity. These inhibitors are valuable tools for studying the physiological roles of FATP1 and hold therapeutic potential for metabolic diseases.
Quantitative Data on FATP1 Inhibitors
The following table summarizes the inhibitory activity of selected compounds against FATP1.
| Inhibitor | Target(s) | IC50 (Human FATP1) | IC50 (Mouse FATP1) | Notes | Reference |
| FATP1-IN-1 (Compound 5k) | FATP1 | 0.046 µM | 0.60 µM | Inhibits acyl-CoA synthetase activity. | |
| FATP1-IN-2 (Compound 12a) | FATP1 | 0.43 µM | 0.39 µM | Arylpiperazine derivative. | |
| Grassofermata (CB5) | Primarily FATP2 | Less effective against FATP1 | Less effective against FATP1 | Shows selectivity for FATP2 over FATP1 and FATP4. | |
| Arylpiperazine derivatives (5k, 12a) | FATP1 | Potent in vitro activity | Potent in vitro activity | Improved pharmacokinetic properties. | |
| (Z)-Ligustilide | FATP5, DGAT | - | - | Inhibits fatty acid uptake and esterification. |
Effects of Inhibitors on FATP1 Subcellular Localization
Currently, there is a lack of direct experimental evidence from peer-reviewed literature detailing how specific FATP1 inhibitors affect its subcellular localization. However, based on the known mechanisms of FATP1 trafficking and the mode of action of the inhibitors, we can hypothesize potential effects:
-
Inhibitors of Acyl-CoA Synthetase Activity: By blocking the enzymatic function of FATP1, these inhibitors might indirectly influence its localization. For instance, if the catalytic activity is required for its proper trafficking or retention in certain compartments, its inhibition could lead to mislocalization. It is plausible that inhibiting the acyl-CoA synthetase activity could prevent the "trapping" of fatty acids within the cell, which might alter the signaling cues that regulate FATP1's subcellular distribution.
-
Inhibitors of Insulin Signaling: Compounds that inhibit upstream components of the insulin signaling pathway, such as PI3K or Akt inhibitors, would be expected to block the insulin-stimulated translocation of FATP1 to the plasma membrane. This would result in the retention of FATP1 in its intracellular storage compartments.
Further research employing high-resolution microscopy techniques is necessary to directly visualize the impact of FATP1 inhibitors on its subcellular distribution.
Experimental Protocols
Immunofluorescence Staining for FATP1 Localization
This protocol describes the visualization of FATP1 in cultured cells using immunofluorescence microscopy.
References
- 1. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Fatty Acid Transport Protein 1 (FATP1) in Macrophage Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the role of Fatty Acid Transport Protein 1 (FATP1) in macrophage biology, with a specific focus on its complex and seemingly contradictory involvement in inflammatory processes. It explores the therapeutic potential of inhibiting FATP1, using the hypothetical inhibitor "Fatp1-IN-2" as a framework for discussion.
Executive Summary
Macrophages are central players in the inflammatory response, and their metabolic state is intrinsically linked to their function. Fatty Acid Transport Protein 1 (FATP1), a key facilitator of long-chain fatty acid uptake, has emerged as a critical regulator of macrophage polarization and inflammatory signaling. However, the literature presents a dual role for FATP1. One body of evidence suggests that FATP1 promotes a pro-inflammatory phenotype by increasing intracellular fatty acid availability, which in turn fuels signaling pathways that drive the production of inflammatory cytokines. Conversely, other studies indicate that FATP1 is essential for maintaining an anti-inflammatory, or alternatively activated macrophage (AAM), phenotype. This guide will dissect these contrasting roles, present the underlying molecular mechanisms, and provide detailed experimental protocols for investigating the function of FATP1 and the effects of its inhibition in macrophages.
The Dual Role of FATP1 in Macrophage Inflammation
The function of FATP1 in macrophage inflammation is context-dependent and appears to be a key determinant in the balance between pro- and anti-inflammatory states.
FATP1 as a Pro-Inflammatory Mediator
Studies have demonstrated that FATP1 is the most highly expressed FATP isoform in macrophages.[1] Its overexpression leads to an enhanced inflammatory response characterized by increased production of cytokines such as TNFα and IL-6.[1] This pro-inflammatory action is linked to the increased uptake of fatty acids, which are then shunted into pathways that generate inflammatory mediators. Specifically, increased fatty acid influx elevates intracellular ceramide levels, a lipid second messenger known to activate stress-related signaling cascades. This leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key signaling node in the inflammatory response.[1] The activation of the JNK pathway, along with NF-κB, culminates in the transcriptional upregulation of pro-inflammatory genes.[1] Inhibition of FATP1, JNK, NF-κB, or ceramide synthesis has been shown to abolish this enhanced inflammatory cytokine production.[1]
FATP1 as an Anti-Inflammatory Mediator
In contrast, a separate line of research posits that FATP1 is crucial for maintaining an anti-inflammatory, or M2-like, macrophage phenotype. This perspective is rooted in the concept of immunometabolism, where cellular metabolism dictates immune cell function. In this model, anti-inflammatory macrophages rely on fatty acid oxidation (FAO) for their energy needs. FATP1, by facilitating fatty acid uptake, is essential for sustaining this metabolic program.
Deficiency of FATP1 in macrophages leads to a metabolic switch away from FAO and towards glycolysis. This glycolytic shift is a hallmark of pro-inflammatory, or M1-like, macrophages. Consequently, FATP1-deficient macrophages exhibit an exaggerated pro-inflammatory response. In vivo studies using mouse models of diet-induced obesity have shown that hematopoietic FATP1 deficiency leads to increased adipose tissue inflammation. Therefore, in this context, FATP1 acts as a suppressor of inflammation by promoting a metabolic state conducive to an anti-inflammatory phenotype.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of FATP1 in macrophage inflammation.
Table 1: Effect of FATP1 Modulation on Inflammatory Cytokine Production in Macrophages
| Cell Type | FATP1 Modulation | Stimulus | Cytokine | Change in Expression | Reference |
| Murine Macrophages | Overexpression | LPS | TNFα | Increased | |
| Murine Macrophages | Overexpression | LPS | IL-6 | Increased | |
| Murine Macrophages | siRNA Knockdown | LPS | TNFα | Decreased | |
| Murine Macrophages | siRNA Knockdown | LPS | IL-6 | Decreased | |
| Murine Macrophages | FATP1 Inhibitor | LPS | TNFα | Decreased | |
| Murine Macrophages | FATP1 Inhibitor | LPS | IL-6 | Decreased | |
| RAW 264.7 Macrophages | FATP1 Overexpression | LPS | Nos2 (iNOS) | Suppressed | |
| RAW 264.7 Macrophages | FATP1 Overexpression | LPS | Tnf-α | Suppressed |
Table 2: Metabolic Effects of FATP1 Deficiency in Macrophages
| Cell Type | FATP1 Status | Metabolic Parameter | Observation | Reference |
| Bone Marrow-Derived Macrophages | Deficient | Glycolysis | Enhanced | |
| Bone Marrow-Derived Macrophages | Deficient | Fatty Acid Oxidation | Reduced |
Signaling Pathways and Experimental Workflows
FATP1-Mediated Pro-Inflammatory Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Utilizing a FATP1 Inhibitor (Fatp1-IN-2) in Mouse Models of Diet-Induced Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fatty Acid Transport Protein 1 (FATP1), a key player in cellular long-chain fatty acid (LCFA) uptake, is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle.[1][2] Insulin triggers the translocation of FATP1 from intracellular stores to the plasma membrane, thereby enhancing LCFA uptake.[1][2] Studies utilizing FATP1 knockout mice have demonstrated that the absence of FATP1 function leads to complete protection from diet-induced obesity and insulin desensitization.[1] This makes FATP1 a compelling therapeutic target for metabolic disorders. These application notes provide a comprehensive guide for the preclinical evaluation of a hypothetical FATP1 inhibitor, termed Fatp1-IN-2, in a diet-induced obesity (DIO) mouse model, using data from FATP1 knockout studies as a benchmark for successful pharmacological inhibition.
Data Presentation
The following tables summarize the expected quantitative outcomes of effective FATP1 inhibition in a diet-induced obesity mouse model, based on findings from FATP1 knockout (KO) studies. These data serve as a reference for evaluating the efficacy of this compound.
Table 1: Effects of FATP1 Inhibition on Body Weight and Caloric Intake in Mice on a High-Fat Diet (HFD) for 12 Weeks.
| Parameter | Wild-Type + HFD | FATP1 Inhibitor + HFD | Wild-Type + Low-Fat Diet | FATP1 Inhibitor + Low-Fat Diet |
| Body Weight Gain (g) | Significant Increase | No Significant Difference from Low-Fat Diet Groups | Minimal Increase | Minimal Increase |
| Caloric Consumption | No Significant Difference | No Significant Difference | Baseline | Baseline |
Table 2: Metabolic Parameters Following 12 Weeks of High-Fat Diet with FATP1 Inhibition.
| Parameter | Wild-Type + HFD | FATP1 Inhibitor + HFD |
| Fasting Serum Glucose | Elevated | Significantly Lower |
| Glucose Tolerance Test (GTT) | Impaired | Improved |
| Insulin Tolerance Test (ITT) | Impaired | Improved |
| Liver Weight | Increased | Significantly Increased |
| Liver Triglyceride Content | Increased | Significantly Increased |
Signaling Pathway and Experimental Workflow
Signaling Pathway:
The diagram below illustrates the insulin signaling pathway leading to the translocation of FATP1 and subsequent uptake of long-chain fatty acids. FATP1 inhibition is expected to block the downstream effects of this pathway on fatty acid transport.
Caption: Insulin signaling pathway leading to FATP1 translocation and LCFA uptake.
Experimental Workflow:
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for evaluating a FATP1 inhibitor in a DIO mouse model.
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: 8-week-old male C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard low-fat chow (e.g., 10% kcal from fat).
-
Obesity-Inducing Group: High-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
-
Acclimation: Allow mice to acclimate for one week before starting the experimental diets.
-
Diet Administration: Provide diets and water ad libitum for 12-16 weeks.
-
Monitoring: Measure body weight and food intake weekly.
2. Administration of FATP1 Inhibitor (this compound)
-
Vehicle Preparation: Prepare a suitable vehicle for this compound based on its solubility (e.g., sterile saline, PBS with a small percentage of DMSO and Tween 80).
-
Dosing: The optimal dose of this compound should be determined in preliminary dose-ranging studies. Administration can be performed via oral gavage or intraperitoneal (IP) injection.
-
Treatment Groups:
-
Low-Fat Diet + Vehicle
-
Low-Fat Diet + this compound
-
High-Fat Diet + Vehicle
-
High-Fat Diet + this compound
-
-
Frequency: Administer the inhibitor daily or as determined by its pharmacokinetic profile.
3. Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6-10 hours prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Injection: Administer a 20% glucose solution via IP injection at a dose of 2 g/kg of body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
4. Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose.
-
Insulin Injection: Administer human insulin via IP injection at a dose of 0.75 U/kg of body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
5. Tissue Collection and Analysis
-
Euthanasia: At the end of the study, euthanize mice following approved institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for serum analysis (glucose, insulin, lipids).
-
Tissue Harvesting: Dissect and weigh key metabolic organs, including the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Sample Processing: Snap-freeze a portion of the tissues in liquid nitrogen for subsequent molecular and biochemical analyses (e.g., triglyceride content, gene expression). Fix another portion in formalin for histological analysis.
6. Liver Triglyceride Content Analysis
-
Lipid Extraction: Homogenize a pre-weighed portion of the liver in a suitable solvent (e.g., chloroform:methanol, 2:1).
-
Quantification: After extraction and evaporation of the solvent, resuspend the lipid extract and use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalization: Express triglyceride content as mg per gram of liver tissue.
References
Application Notes and Protocols for Fatp1-IN-2 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in tissues such as skeletal muscle and adipose tissue. Its role in lipid metabolism has made it a therapeutic target for metabolic diseases. Fatp1-IN-2 is an orally active arylpiperazine derivative that potently inhibits both human and mouse FATP1.[1][2] In vivo studies are crucial to understanding its pharmacokinetic profile and its efficacy in modulating lipid metabolism, particularly in models of metabolic disease. These application notes provide a summary of the available data and protocols for the in vivo use of this compound and the closely related compound, Fatp1-IN-1.
Data Presentation
In Vitro Potency of FATP1 Inhibitors
| Compound | Target | IC50 (μM) | Reference |
| This compound (compound 12a) | Human FATP1 | 0.43 | [1][2] |
| Mouse FATP1 | 0.39 | [1] | |
| Fatp1-IN-1 (compound 5k) | Human FATP1 | 0.046 | |
| Mouse FATP1 | 0.60 |
In Vivo Pharmacokinetics of FATP1 Inhibitors in Mice
While specific pharmacokinetic data for this compound is detailed in the primary literature, it is not publicly available in the retrieved search results. However, the data for the closely related compound, Fatp1-IN-1, which was evaluated in the same study, is available and provides a strong reference point.
| Compound | Dosage and Administration | Cmax | Tmax | AUC | Reference |
| Fatp1-IN-1 | 10 mg/kg, oral (p.o.) | 5.5 µg/mL | 0.33 hours | 36 µg·h/mL | |
| This compound | Data not publicly available. | - | - | - |
Experimental Protocols
The primary in vivo application of this compound described in the literature is the evaluation of its effect on triglyceride accumulation in the liver and skeletal muscle of mice. The following are generalized protocols based on the available information for FATP1 inhibitors and standard practices for similar in vivo studies.
Pharmacokinetic Analysis of Orally Administered FATP1 Inhibitors in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of a FATP1 inhibitor following oral administration.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or Corn oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for oral dosing. A formulation for the related compound Fatp1-IN-1 yielding a 2.08 mg/mL solution involves adding a DMSO stock solution to PEG300, mixing, then adding Tween-80 and saline.
-
Animal Dosing: Administer a single dose of the this compound formulation to mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial blood sampling from the same animal is preferred to reduce variability.
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Evaluation of In Vivo Efficacy: Triglyceride Accumulation Assay
This protocol is designed to assess the in vivo efficacy of this compound in reducing triglyceride accumulation in tissues.
Materials:
-
This compound
-
Vehicle solution
-
Male C57BL/6 mice
-
High-fat diet (optional, to induce a metabolic phenotype)
-
Tissue homogenization buffer and equipment
-
Triglyceride quantification kit
Procedure:
-
Animal Model: Utilize an appropriate mouse model. For studies on metabolic disease, mice may be fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Compound Administration: Administer this compound or vehicle to the mice orally at a predetermined dose and frequency for the duration of the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest, such as the liver, white gastrocnemius muscle, and soleus muscle.
-
Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer.
-
Triglyceride Quantification: Measure the triglyceride content in the tissue homogenates using a commercial triglyceride quantification kit.
-
Data Analysis: Compare the triglyceride levels in the tissues of the this compound-treated group to the vehicle-treated control group to determine the efficacy of the inhibitor.
Visualizations
Caption: Signaling pathway of FATP1 inhibition by this compound.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
References
Application Notes and Protocols for Measuring Fatty Acid Uptake with Fatp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid (LCFA) uptake in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart. Its activity is particularly significant in the context of insulin-stimulated glucose and lipid metabolism. Dysregulation of FATP1-mediated fatty acid transport is implicated in various metabolic disorders, including obesity and type 2 diabetes. Fatp1-IN-2 is a potent, orally active small molecule inhibitor of FATP1, making it a valuable tool for studying the role of FATP1 in cellular and systemic lipid metabolism. These application notes provide detailed protocols for utilizing this compound to measure and inhibit fatty acid uptake in in vitro models.
Mechanism of Action
This compound is an arylpiperazine derivative that specifically inhibits the acyl-CoA synthetase activity of FATP1.[1] This enzymatic activity is crucial for the transport of LCFAs across the plasma membrane. By inhibiting this function, this compound effectively blocks the uptake of LCFAs into the cell.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related compound, Fatp1-IN-1. This data is essential for determining the effective concentration range for in vitro experiments.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Recommended In Vitro Concentration & Time |
| This compound | FATP1 | 0.43 µM | 0.39 µM | 1-25 µM; 2-4 hours pre-incubation |
| Fatp1-IN-1 (compound 5k) | FATP1 | 0.046 µM | 0.60 µM | 12.5 µM for 2 hours has been shown to be effective |
Signaling Pathway
Insulin-Stimulated FATP1 Translocation
Insulin signaling plays a critical role in the regulation of fatty acid uptake by promoting the translocation of FATP1 from intracellular vesicles to the plasma membrane. This process increases the capacity of the cell to take up LCFAs. This compound can be utilized to dissect the contribution of FATP1's transport function in this insulin-mediated pathway.
Caption: Insulin signaling pathway leading to FATP1 translocation and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay Using a Fluorescent Fatty Acid Analog
This protocol describes the measurement of fatty acid uptake in cultured cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes) using a fluorescently labeled long-chain fatty acid analog, such as BODIPY™ FL C16.
Materials:
-
Cultured cells (e.g., 3T3-L1, C2C12, HepG2)
-
This compound (dissolved in DMSO)
-
BODIPY™ FL C16 (or other fluorescent fatty acid analog)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that ensures they reach 80-90% confluency on the day of the assay.
-
For 3T3-L1 cells, differentiate them into adipocytes prior to the experiment.
-
-
This compound Treatment:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with PBS.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Preparation of Fatty Acid Uptake Solution:
-
Prepare a stock solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS. A typical final concentration is 1-5 µM of the fluorescent fatty acid and 0.5% BSA.
-
-
Fatty Acid Uptake Measurement:
-
After the inhibitor pre-incubation, gently remove the medium from the wells.
-
Wash the cells once with warm HBSS.
-
Add the fatty acid uptake solution to each well.
-
Immediately measure the fluorescence in a plate reader capable of kinetic reads (excitation/emission appropriate for the chosen fluorophore, e.g., ~485/515 nm for BODIPY™ FL C16).
-
Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
The rate of fatty acid uptake can be determined from the linear portion of the kinetic curve.
-
Compare the uptake rates in this compound treated cells to the vehicle-treated control to determine the percent inhibition.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro fatty acid uptake assay with this compound.
Caption: Experimental workflow for measuring fatty acid uptake with this compound.
References
Application Notes and Protocols for Fatp1-IN-2 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid (LCFA) uptake in metabolically active tissues such as adipose tissue and skeletal muscle. Its activity is intricately linked to insulin signaling and the overall maintenance of lipid homeostasis. Dysregulation of FATP1 function has been implicated in the pathogenesis of obesity and type 2 diabetes. Fatp1-IN-2 is a small molecule inhibitor of FATP1, serving as a valuable tool for elucidating the role of FATP1-mediated fatty acid transport in various physiological and pathophysiological processes. These application notes provide detailed protocols and supporting data for the use of this compound in studying lipid metabolism.
Mechanism of Action
FATP1 facilitates the transport of LCFAs across the plasma membrane. This process is coupled to the enzymatic activity of FATP1 as a long-chain acyl-CoA synthetase, which effectively "traps" the fatty acid intracellularly by converting it to its acyl-CoA derivative. This activated fatty acid can then be channeled into various metabolic pathways, including triacylglycerol (TAG) synthesis for storage or β-oxidation for energy production. Insulin promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing the capacity for fatty acid uptake[1]. This compound, an arylpiperazine derivative, acts as a potent and orally active inhibitor of FATP1, blocking its ability to transport and activate LCFAs.
Applications in Lipid Metabolism Studies
This compound is a versatile tool for investigating multiple facets of lipid metabolism:
-
Inhibition of Fatty Acid Uptake: Directly measure the impact of FATP1 inhibition on the rate of LCFA uptake in adipocytes and muscle cells.
-
Modulation of Insulin Signaling: Investigate the downstream effects of reduced fatty acid influx on the insulin signaling cascade, particularly the PI3K/Akt pathway.
-
Regulation of Systemic Lipid Homeostasis: Assess the in vivo consequences of FATP1 inhibition on plasma lipid profiles, including triglyceride and free fatty acid levels.
-
Alterations in Cellular Lipid Composition: Utilize lipidomic approaches to detail the specific changes in cellular lipid species following FATP1 inhibition.
-
Control of Fatty Acid Oxidation: Examine the role of FATP1-mediated fatty acid transport in supplying substrates for mitochondrial β-oxidation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and application of FATP1 inhibitors.
Table 1: In Vitro Inhibition of FATP1 by this compound
| Parameter | Species | IC50 (µM) |
| FATP1 Inhibition | Human | 0.43 |
| FATP1 Inhibition | Mouse | 0.39 |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax | > 0.39 µM |
Table 3: Effect of FATP1 Inhibition on Fatty Acid Uptake in C2C12 Myotubes (Hypothetical Data)
| Treatment | Fatty Acid Uptake (% of Control) |
| Vehicle (DMSO) | 100 ± 5 |
| This compound (1 µM) | 45 ± 4 |
| This compound (10 µM) | 20 ± 3 |
Table 4: Effect of this compound on Plasma Triglycerides in Mice (Hypothetical Data)
| Treatment (4 weeks, p.o.) | Plasma Triglycerides (mg/dL) |
| Vehicle | 150 ± 15 |
| This compound (10 mg/kg) | 110 ± 12 |
| This compound (30 mg/kg) | 85 ± 10 |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay in 3T3-L1 Adipocytes
This protocol describes the measurement of fatty acid uptake in differentiated 3T3-L1 adipocytes using a fluorescently labeled fatty acid analog.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 24-well plates)
-
This compound
-
BODIPY-C12 (fluorescent fatty acid analog)
-
Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.2% fatty acid-free BSA)
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation to mature adipocytes as per standard protocols.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 30 minutes at 37°C.
-
Insulin Stimulation: Add insulin (100 nM final concentration) to the wells and incubate for 20 minutes at 37°C to stimulate FATP1 translocation.
-
Fatty Acid Uptake: Initiate the uptake by adding BODIPY-C12 (2 µM final concentration) to each well. Incubate for 5-15 minutes at 37°C.
-
Wash: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/515 nm).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well. Express the results as a percentage of the vehicle-treated control.
Experimental workflow for the in vitro fatty acid uptake assay.
Protocol 2: In Vivo Study of this compound on Plasma Lipids in Mice
This protocol outlines an in vivo experiment to assess the effect of oral administration of this compound on plasma triglyceride levels in mice.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Dosing: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle to the mice daily via oral gavage for a specified period (e.g., 4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or tail vein) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma triglyceride levels between the this compound-treated groups and the vehicle-treated control group.
Workflow for the in vivo assessment of this compound on plasma lipids.
Protocol 3: Western Blot Analysis of Insulin Signaling in C2C12 Myotubes
This protocol details the investigation of this compound's effect on insulin-stimulated Akt phosphorylation in C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Differentiation: Differentiate C2C12 myoblasts into myotubes.
-
Serum Starvation and Treatment: Serum-starve the myotubes and pre-treat with this compound or vehicle as described in Protocol 1.
-
Insulin Stimulation: Stimulate the cells with insulin (100 nM) for 15 minutes at 37°C.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the level of Akt phosphorylation as a ratio of phospho-Akt to total Akt.
Signaling Pathways and Logical Relationships
FATP1 in Insulin-Mediated Fatty Acid Uptake
Insulin signaling through the PI3K/Akt pathway is a critical regulator of FATP1 function. Activation of this pathway leads to the translocation of FATP1-containing vesicles to the plasma membrane, increasing the cell's capacity for fatty acid uptake. This compound directly inhibits the transport function of FATP1 at the plasma membrane.
Insulin signaling pathway leading to FATP1 translocation and its inhibition by this compound.
FATP1 and Mitochondrial Fatty Acid Oxidation
FATP1 is also localized to the mitochondrial membrane, where it is thought to facilitate the channeling of fatty acids towards β-oxidation. By converting incoming fatty acids to their acyl-CoA form, FATP1 may work in concert with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, to enhance the efficiency of fatty acid oxidation. Inhibition of FATP1 by this compound would therefore be expected to reduce the rate of mitochondrial β-oxidation.
Role of FATP1 in mitochondrial fatty acid oxidation and its inhibition.
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of FATP1 in lipid metabolism. The protocols and data presented here provide a framework for utilizing this inhibitor to investigate fatty acid uptake, insulin signaling, and systemic lipid homeostasis in both in vitro and in vivo models. These studies will contribute to a deeper understanding of the molecular mechanisms underlying metabolic diseases and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for FATP1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to FATP1 and Its Role in Metabolic Disease
Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a multifaceted protein crucial for the uptake and metabolism of long-chain fatty acids (LCFAs) in key metabolic tissues. Primarily expressed in adipocytes and skeletal and cardiac muscle, FATP1 facilitates the transport of LCFAs across the plasma membrane. Beyond its role as a transporter, FATP1 also possesses intrinsic acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to their acyl-CoA derivatives, thereby facilitating their subsequent metabolic fate.[1]
Insulin plays a significant role in regulating FATP1 function. In response to insulin, FATP1 translocates from intracellular compartments to the plasma membrane in adipocytes and skeletal muscle, a mechanism that enhances LCFA uptake. This insulin-stimulated fatty acid uptake is significantly blunted in FATP1-null mice, highlighting the protein's critical role in postprandial lipid distribution.
The involvement of FATP1 in lipid metabolism makes it a compelling target for therapeutic intervention in metabolic diseases. Dysregulation of fatty acid metabolism is a hallmark of conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Studies in FATP1 knockout mice have demonstrated that the absence of FATP1 protects against diet-induced obesity and insulin resistance. Consequently, the development of small molecule inhibitors of FATP1 is a promising strategy for the treatment of these metabolic disorders.
FATP1 Inhibitors
A growing number of small molecule inhibitors targeting FATP1 have been developed. These compounds primarily function by inhibiting the acyl-CoA synthetase activity of FATP1. Below is a summary of some key FATP1 inhibitors.
| Inhibitor Name | Chemical Class | Target Species | IC50 (µM) | In Vivo Efficacy Notes | Reference |
| FATP1-IN-1 (Compound 5k) | Arylpiperazine | Human | 0.046 | Orally available with good pharmacokinetic properties in mice. | |
| Mouse | 0.60 | In vivo evaluation showed effects on triglyceride accumulation in the liver and muscle. | |||
| FATP1-IN-2 (Compound 12a) | Arylpiperazine | Human | 0.43 | Orally active with excellent pharmacokinetic properties. | |
| Mouse | 0.39 | Demonstrated in vivo activity related to triglyceride accumulation. | |||
| Novel Benzoxazole Derivatives (11p, 11q) | Benzoxazole | Not specified | Potent inhibitors | Improved blood stability compared to earlier compounds. |
Key Signaling Pathways Involving FATP1
FATP1 is integrated into several critical metabolic signaling pathways. Understanding these connections is essential for designing and interpreting FATP1 inhibition studies.
Insulin Signaling
Insulin signaling is intricately linked with FATP1 function. Insulin promotes the translocation of FATP1 to the plasma membrane, thereby increasing fatty acid uptake. This process is dependent on the PI3K and MAPK pathways. Inhibition of FATP1 can be expected to blunt the effects of insulin on fatty acid uptake and may protect against fat-induced insulin resistance in skeletal muscle.
AMPK Signaling
The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is also influenced by FATP1. The acyl-CoA synthetase activity of FATP1 consumes ATP, leading to an increase in the AMP/ATP ratio. This change in the cellular energy state activates AMPK. FATP1-mediated fatty acid influx can, therefore, lead to AMPK activation and subsequent phosphorylation of its downstream targets, such as acetyl-CoA carboxylase (ACC).
PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. FATP1 expression can be modulated by PPARα and PPARγ activators. Activation of PPARα and PPARγ has been shown to attenuate oleate-induced fatty acid and triglyceride accumulation in macrophages by suppressing FATP1 expression. This suggests a feedback loop where PPAR activation can downregulate a key protein involved in fatty acid uptake.
Experimental Protocols
Experimental Workflow for FATP1 Inhibitor Screening
A typical workflow for screening and characterizing FATP1 inhibitors involves a series of in vitro and cell-based assays.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol describes a cell-based assay to measure the uptake of a fluorescently labeled long-chain fatty acid analog.
Materials:
-
Cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)
-
Black-walled, clear-bottom 96-well plates
-
Serum-free cell culture medium
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
FATP1 inhibitor or vehicle control (e.g., DMSO)
-
Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Extracellular Quenching Solution (optional, to reduce background from extracellular probe)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture and Treatment:
-
Culture cells under standard conditions until they reach the desired confluence or differentiation state.
-
On the day of the assay, remove the growth medium and wash the cells once with serum-free medium.
-
Add serum-free medium containing the FATP1 inhibitor at various concentrations or vehicle control.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid analog in Uptake Assay Buffer.
-
Remove the inhibitor-containing medium and add the fluorescent fatty acid working solution to each well.
-
Immediately begin measuring fluorescence in kinetic mode (e.g., every 30-60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/515 nm for BODIPY-C12) using a bottom-read fluorescence plate reader.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15-30 minutes) at 37°C, then measure the fluorescence. If using a quenching solution, add it before reading.
-
-
Data Analysis:
-
For kinetic assays, calculate the initial rate of fatty acid uptake (slope of the linear portion of the fluorescence curve).
-
For endpoint assays, use the final fluorescence values.
-
Normalize the data to a vehicle-treated control.
-
Plot the normalized uptake rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radiolabeled Fatty Acid Uptake Assay
This protocol provides a highly sensitive method to quantify fatty acid uptake using a radiolabeled fatty acid.
Materials:
-
Cells expressing FATP1
-
12- or 24-well cell culture plates
-
Radiolabeled long-chain fatty acid (e.g., [³H]oleic acid or [¹⁴C]oleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
FATP1 inhibitor or vehicle control
-
Ice-cold Phosphate Buffered Saline (PBS) with 0.1% fatty acid-free BSA (Wash Buffer)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating and Treatment:
-
Plate and culture cells as described in Protocol 1.
-
Treat cells with the FATP1 inhibitor or vehicle control in serum-free medium for the desired time.
-
-
Preparation of Radiolabeled Fatty Acid Solution:
-
Prepare a solution of the radiolabeled fatty acid complexed to fatty acid-free BSA in serum-free medium.
-
-
Fatty Acid Uptake:
-
Remove the inhibitor-containing medium.
-
Add the radiolabeled fatty acid solution to each well and incubate for a specific time (e.g., 1-5 minutes) at 37°C.
-
-
Stopping the Reaction and Washing:
-
To stop the uptake, aspirate the radioactive medium and immediately wash the cells twice with ice-cold Wash Buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding ice-cold lysis buffer to each well and incubating on ice for 5-10 minutes.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and mix.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the radioactivity counts.
-
Calculate the rate of fatty acid uptake (e.g., in pmol/min/mg protein).
-
Normalize the data to the vehicle-treated control and determine the IC50 of the inhibitor.
-
Protocol 3: FATP1 Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol measures the enzymatic activity of FATP1 by quantifying the formation of radiolabeled acyl-CoA.
Materials:
-
Source of FATP1 enzyme (e.g., purified recombinant protein, cell lysate from FATP1-overexpressing cells)
-
Radiolabeled long-chain fatty acid (e.g., [³H]palmitic acid or [¹⁴C]oleic acid)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, ATP, and Coenzyme A)
-
Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄)
-
Heptane
-
Silica gel
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, the FATP1 enzyme source, and the FATP1 inhibitor or vehicle control.
-
Pre-incubate for a short period at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding the radiolabeled fatty acid.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the termination solution.
-
Add water and heptane, vortex, and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
-
Quantification:
-
Carefully remove the upper heptane phase.
-
Wash the lower aqueous phase with heptane to remove any remaining free fatty acid.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled acyl-CoA formed (e.g., in pmol/min/mg protein).
-
Determine the inhibitory effect of the compound and calculate the IC50 value.
-
References
Application Notes and Protocols for the Use of Fatp1-IN-2 in 3T3-L1 Adipocyte Differentiation Assays
Disclaimer: The compound "Fatp1-IN-2" is not a recognized chemical entity in publicly available scientific literature. The following application notes and protocols are based on a hypothetical FATP1 inhibitor and established scientific principles of 3T3-L1 adipocyte differentiation and Fatty Acid Transport Protein 1 (FATP1) function. The data presented herein is illustrative and intended to serve as a template.
Introduction
Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key facilitator of long-chain fatty acid uptake in various tissues, including adipose tissue. In the context of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes, FATP1 plays a critical role. Its expression is upregulated during differentiation, and it is instrumental in the transport of fatty acids required for triglyceride synthesis and lipid droplet formation. The central role of FATP1 in lipid accumulation makes it an attractive target for therapeutic interventions aimed at mitigating obesity and related metabolic disorders.
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis. These preadipocytes can be chemically induced to differentiate into mature adipocytes, recapitulating many of the key morphological and biochemical characteristics of adipocytes in vivo.
This document provides a detailed protocol for the use of a hypothetical FATP1 inhibitor, "this compound," in 3T3-L1 adipocyte differentiation assays. These protocols are designed for researchers, scientists, and drug development professionals to investigate the impact of FATP1 inhibition on adipogenesis.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Maintenance
-
Cell Line: 3T3-L1 preadipocytes (low passage number, <15, is recommended).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% calf serum (CS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture the cells when they reach 70-80% confluency to prevent spontaneous differentiation.
3T3-L1 Adipocyte Differentiation Assay
-
Seeding (Day -2): Plate 3T3-L1 preadipocytes in appropriate cell culture plates (e.g., 6-well, 12-well, or 96-well) at a density that allows them to reach 100% confluency in 48 hours.
-
Growth Arrest (Day 0): Two days after reaching confluency, initiate differentiation. The cells should be growth-arrested at this stage.
-
Differentiation Induction (Day 0 - Day 2): Replace the growth medium with Differentiation Medium I (DMI) : DMEM containing 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2 - Day 4): Replace the DMI medium with Differentiation Medium II (DMII) : DMEM containing 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the DMII medium with Maintenance Medium (DMEM with 10% FBS and 1% penicillin-streptomycin). Change the medium every two days until the cells are fully differentiated (typically Day 8-12).
Treatment with this compound
-
Stock Solution: Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Treatment Protocol: Add this compound (or vehicle control - DMSO) to the differentiation media (DMI, DMII, and Maintenance Medium) at the desired final concentrations at each media change, starting from Day 0.
-
Dose-Response: To determine the optimal inhibitory concentration, a dose-response experiment is recommended (e.g., 0.1, 1, 10, 25, 50 µM).
Analysis of Adipocyte Differentiation
This method is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.
-
Fixation: On the final day of differentiation (e.g., Day 8), wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and 60% isopropanol. Allow the cells to dry completely and then stain with a filtered Oil Red O solution for 20-30 minutes.
-
Washing: Wash the cells with water repeatedly until the water is clear.
-
Quantification: After imaging, elute the stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.
Analyze the expression of key adipogenic marker genes to assess the molecular effects of FATP1 inhibition.
-
RNA Extraction: At various time points during differentiation (e.g., Day 0, 4, 8), lyse the cells and extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for adipogenic genes such as Pparg, Cebpa, Fabp4 (aP2), and Lpl. Normalize the expression to a stable housekeeping gene (e.g., Actb or Gapdh).
Data Presentation
Quantitative Data Summary
Table 1: Hypothetical Dose-Dependent Effect of this compound on Lipid Accumulation
| This compound Concentration (µM) | Oil Red O Absorbance (OD 510 nm) | % Inhibition of Lipid Accumulation |
| 0 (Vehicle) | 1.35 ± 0.11 | 0% |
| 1 | 1.12 ± 0.09 | 17% |
| 10 | 0.68 ± 0.07 | 50% |
| 25 | 0.34 ± 0.04 | 75% |
| 50 | 0.18 ± 0.03 | 87% |
| (Values are represented as mean ± standard deviation) |
Table 2: Hypothetical Effect of this compound (10 µM) on Adipogenic Gene Expression at Day 8
| Gene | Fold Change vs. Vehicle Control |
| Pparg | -2.5 |
| Cebpa | -2.1 |
| Fabp4 | -3.8 |
| Lpl | -3.2 |
| (Data represents the downregulation of gene expression in the presence of the inhibitor) |
Visualizations
Caption: Workflow of 3T3-L1 differentiation assay with this compound treatment.
Caption: Proposed mechanism of FATP1 and its inhibition by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low differentiation efficiency | High cell passage number. | Use low passage 3T3-L1 cells (<15). |
| Cells not fully confluent before induction. | Ensure cells are 100% confluent and growth-arrested for 48 hours. | |
| Inactive reagents in differentiation media. | Prepare fresh differentiation cocktails for each experiment. | |
| High cell detachment/death | Cytotoxicity of this compound. | Perform a dose-response cell viability assay (e.g., MTT) to determine the non-toxic concentration range. |
| Inconsistent Oil Red O staining | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Incomplete fixation or staining. | Follow the staining protocol timings carefully. |
Application Notes and Protocols: Investigating the Effects of a Selective FATP1 Inhibitor (Fatp1-IN-2) in Caco-2 and HepG2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fatty Acid Transport Protein 1 (FATP1) is an integral membrane protein that facilitates the transport of long-chain fatty acids into cells. Its role in fatty acid metabolism makes it a potential therapeutic target for metabolic diseases. These application notes provide a framework for investigating the effects of a selective FATP1 inhibitor, referred to herein as Fatp1-IN-2, on two key cell lines: the human colorectal adenocarcinoma cell line Caco-2, a model for intestinal absorption, and the human hepatoma cell line HepG2, a model for liver metabolism.
Data Presentation: Expected Effects of this compound Treatment
The following tables summarize the anticipated quantitative outcomes of treating Caco-2 and HepG2 cells with this compound, based on the known functions of FATP1 in these cell types.
Table 1: Expected Effects of this compound on Caco-2 Cells
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Fatty Acid Uptake | Decreased | FATP1 is involved in the uptake of fatty acids in intestinal cells. |
| Triglyceride Secretion | Potentially reduced | Reduced fatty acid uptake may lead to decreased availability for triacylglycerol synthesis and secretion.[1] |
| Intracellular Triglyceride | Variable | May increase due to trapping of fatty acids that are taken up but not efficiently trafficked, or decrease due to reduced uptake.[1] |
| Cell Viability (MTT Assay) | No significant change at optimal concentrations | The inhibitor is expected to be non-toxic at concentrations that effectively inhibit FATP1. |
| Gene Expression (FATP1) | No direct change expected | The inhibitor is expected to target the protein's function, not its expression. |
Table 2: Expected Effects of this compound on HepG2 Cells
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Fatty Acid Uptake | Decreased | FATP1 facilitates fatty acid transport in hepatocytes. |
| Lipid Droplet Formation | Decreased | Reduced fatty acid uptake is expected to lead to less substrate for lipid droplet synthesis.[2][3] |
| Intracellular Triglyceride | Decreased | A direct consequence of reduced fatty acid uptake and lipid accumulation.[4] |
| Cell Viability (MTT Assay) | No significant change at optimal concentrations | The inhibitor is expected to be non-toxic at concentrations that effectively inhibit FATP1. |
| ApoB-100 Secretion | Potentially decreased | Reduced lipid availability may impact the assembly and secretion of very-low-density lipoproteins (VLDL), of which ApoB-100 is a key component. |
Experimental Protocols:
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Caco-2 (ATCC® HTB-37™)
-
HepG2 (ATCC® HB-8065™)
-
-
Culture Medium:
-
Caco-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For Caco-2 cells, this is typically every 5-7 days, and for HepG2 cells, every 3-4 days.
-
For experiments, seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Protocol 2: this compound Treatment
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in fresh, serum-free culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the cultured cells and wash once with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Fatty Acid Uptake Assay
-
Materials:
-
Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Scintillation counter.
-
-
Procedure:
-
Culture Caco-2 or HepG2 cells in 24-well plates to confluency.
-
Pre-treat cells with different concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Prepare the fatty acid uptake solution by complexing the radiolabeled fatty acid with fatty acid-free BSA in serum-free medium.
-
Remove the pre-treatment medium and add the fatty acid uptake solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.2% BSA.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
-
Protocol 4: Lipid Accumulation Assay (Oil Red O Staining)
-
Materials:
-
Oil Red O staining solution.
-
Formalin (10%).
-
Isopropyl alcohol (60%).
-
-
Procedure:
-
Seed HepG2 cells on coverslips in 6-well plates and treat with this compound or vehicle in the presence of a fatty acid challenge (e.g., 200 µM oleic acid) for 24 hours.
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropyl alcohol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropyl alcohol and then with water.
-
Counterstain the nuclei with hematoxylin if desired.
-
Mount the coverslips on slides and visualize under a microscope.
-
For quantification, extract the Oil Red O from the stained cells with 100% isopropyl alcohol and measure the absorbance at 510 nm.
-
Mandatory Visualizations:
References
- 1. Reduced secretion of triacylglycerol in CaCo-2 cells transfected with intestinal fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anterior gradient 2 increases long-chain fatty acid uptake via stabilizing FABP1 and facilitates lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Fatty Acid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of fatty acids across the plasma membrane is a critical process in cellular metabolism, energy homeostasis, and the pathogenesis of various diseases, including metabolic syndrome, diabetes, and cancer. The study of fatty acid uptake is therefore of significant interest to researchers in both academic and industrial settings. Radiolabeled fatty acid uptake assays provide a sensitive and direct method for quantifying the rate of fatty acid transport into cells. This document offers detailed protocols and application notes for performing these assays using common radiolabeled long-chain fatty acids, such as [3H]palmitate and [14C]oleic acid.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. At physiological concentrations, the majority of fatty acid uptake is facilitated by a suite of membrane-bound proteins, including:
-
CD36 (Fatty Acid Translocase)
-
Fatty Acid Transport Proteins (FATPs)
-
Plasma Membrane Fatty Acid-Binding Proteins (FABPpm)
These transporters are crucial for the efficient uptake of fatty acids into metabolically active tissues such as adipose tissue, skeletal muscle, and the heart. The use of radiolabeled fatty acids allows for the precise measurement of this transport process, enabling the investigation of its kinetics and regulation.[1][2]
Experimental Protocols
This section provides a detailed methodology for conducting radiolabeled fatty acid uptake assays in cultured cells. The protocol is optimized for adherent cell lines, such as 3T3-L1 adipocytes, but can be adapted for other cell types.
Protocol 1: [3H]Palmitate or [14C]Oleic Acid Uptake in Adherent Cells
Materials:
-
Radiolabeled fatty acid: [9,10-3H]palmitic acid or [1-14C]oleic acid[1][3]
-
Unlabeled palmitic acid or oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.1% BSA in PBS (Wash Buffer)
-
Cell lysis buffer (e.g., 0.1 N NaOH or RIPA buffer)[1]
-
Scintillation cocktail
-
Adherent cells (e.g., differentiated 3T3-L1 adipocytes) cultured in multi-well plates (e.g., 12- or 24-well plates)
Procedure:
-
Cell Preparation:
-
Plate cells in multi-well plates and culture until they reach the desired confluency or differentiation state. For example, 3T3-L1 preadipocytes are often differentiated into mature adipocytes over several days.
-
Prior to the assay, it is common to serum-starve the cells for 3-8 hours to establish basal conditions.
-
-
Preparation of Radiolabeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of the unlabeled fatty acid (e.g., 10 mM sodium palmitate in ethanol).
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.
-
To create the fatty acid-BSA complex, the unlabeled fatty acid stock is added to the BSA solution while stirring or vortexing. This mixture is typically incubated at 37°C for 15-60 minutes to allow for binding.
-
The radiolabeled fatty acid is then added to the unlabeled fatty acid-BSA complex to achieve the desired final specific activity.
-
-
Fatty Acid Uptake Assay:
-
Aspirate the culture medium from the cells and wash the cells once with warm PBS.
-
Add the pre-warmed radiolabeled fatty acid-BSA complex in serum-free medium to each well to initiate the uptake.
-
Incubate the plate at 37°C for a defined period. The incubation time can range from 1 to 60 minutes, depending on the cell type and experimental goals. For kinetic studies, multiple time points should be taken.
-
-
Stopping the Uptake and Washing:
-
To terminate the uptake, aspirate the fatty acid solution and immediately wash the cells multiple times with ice-cold wash buffer (0.1% BSA in PBS). This step is crucial to remove unbound fatty acids from the cell surface.
-
Perform a final wash with ice-cold PBS alone to remove any residual BSA.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 5 minutes (e.g., on ice if using RIPA buffer).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vials.
-
Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radiolabeled fatty acid taken up by the cells.
-
A portion of the cell lysate should be reserved for protein quantification (e.g., using a BCA assay) to normalize the uptake data to the amount of protein per well.
-
Data Analysis:
The fatty acid uptake is typically expressed as picomoles (pmol) or nanomoles (nmol) of fatty acid taken up per minute per milligram of protein (pmol/min/mg protein).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for radiolabeled fatty acid uptake assays.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Radiolabeled Fatty Acid | 0.1 - 2.0 µCi/mL | The specific activity will depend on the experiment. |
| Unlabeled Fatty Acid | 50 - 500 µM | Used to achieve the desired final fatty acid concentration. |
| Fatty Acid-Free BSA | 0.5 - 2.0% (w/v) | Maintains the solubility of fatty acids in the aqueous medium. |
Table 2: Typical Experimental Parameters
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 5 x 104 - 1 x 106 cells/well | Dependent on cell type and well size. |
| Incubation Temperature | 37°C | Physiological temperature for mammalian cells. |
| Incubation Time | 1 - 60 minutes | Shorter times for initial rates, longer for cumulative uptake. |
| Wash Steps | 2-3 times with ice-cold 0.1% BSA in PBS | Critical for removing non-specific binding. |
Visualizing the Experimental Workflow and Cellular Uptake
Diagram 1: Experimental Workflow for Radiolabeled Fatty Acid Uptake Assay
Caption: General workflow for a radiolabeled fatty acid uptake assay.
Diagram 2: Cellular Fatty Acid Uptake Pathways
Caption: Protein-mediated fatty acid uptake pathways at the plasma membrane.
Considerations for Assay Optimization and Interpretation
-
Choice of Radiolabel: Both 3H and 14C are commonly used. 3H is a lower-energy beta emitter, which can sometimes result in lower counting efficiency but may offer higher specific activity. 14C is a higher-energy beta emitter and is generally easier to detect.
-
Non-Specific Binding: It is essential to adequately wash the cells to minimize non-specific binding of the radiolabeled fatty acid to the cell surface or the culture plate. The inclusion of BSA in the wash buffer helps to displace non-specifically bound fatty acids.
-
Controls: Appropriate controls should be included in every experiment. These may include:
-
Blank wells: Wells without cells to measure background radioactivity.
-
Inhibitor controls: Known inhibitors of fatty acid transport can be used to validate the assay and determine the contribution of specific transporters.
-
-
Alternative Methods: While radiolabeled assays are a gold standard, fluorescent fatty acid analogs (e.g., BODIPY-labeled fatty acids) offer a non-radioactive alternative that can be adapted for high-throughput screening and microscopy. However, it is important to note that the bulky fluorescent tag may alter the uptake and metabolism of the fatty acid compared to its native counterpart.
Conclusion
Radiolabeled fatty acid uptake assays are a robust and sensitive method for quantifying the transport of fatty acids into cells. Careful attention to protocol details, including cell handling, preparation of the fatty acid-BSA complex, and thorough washing, is critical for obtaining accurate and reproducible data. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these assays in their studies of cellular metabolism and drug discovery.
References
Application Notes and Protocols for Fluorescent Fatty Acid Uptake Assays with FATP1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Transport Protein 1 (FATP1) is a key facilitator of long-chain fatty acid (LCFA) uptake into cells, particularly in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart.[1][2] Its activity is dynamically regulated, notably by insulin, which promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing LCFA uptake.[1][3] Dysregulation of FATP1-mediated fatty acid transport is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it an attractive therapeutic target.[1]
This document provides detailed protocols for assessing FATP1 activity and its inhibition using fluorescent fatty acid uptake assays. These assays offer a sensitive and high-throughput-compatible method to screen for and characterize FATP1 inhibitors. We will focus on the use of the fluorescent fatty acid analog BODIPY-C12 and provide protocols for cellular assays in relevant cell lines.
FATP1 Signaling Pathway
FATP1-mediated fatty acid uptake is intricately linked to cellular signaling pathways, most notably the insulin signaling cascade. Insulin binding to its receptor initiates a phosphorylation cascade that leads to the translocation of FATP1 to the plasma membrane, enhancing fatty acid influx.
Caption: Insulin-mediated FATP1 translocation and fatty acid uptake.
Experimental Workflow for FATP1 Inhibition Assay
The general workflow for assessing FATP1 inhibition involves cell culture and differentiation (if necessary), treatment with inhibitor compounds, incubation with a fluorescent fatty acid analog, and subsequent measurement of intracellular fluorescence.
Caption: General workflow for a fluorescent fatty acid uptake inhibition assay.
Data Presentation: FATP1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of known FATP1 and FATP2 inhibitors in fluorescent fatty acid uptake assays across various cell lines.
| Inhibitor | Target | Cell Line | Assay Principle | IC50 (µM) | Reference |
| Lipofermata | FATP2 | Caco-2 | BODIPY-C12 uptake | 4.84 | |
| Lipofermata | FATP2 | mmC2C12 | BODIPY-C12 uptake | 3-6 | |
| Lipofermata | FATP2 | rnINS-1E | BODIPY-C12 uptake | 3-6 | |
| Lipofermata | FATP2 | HepG2 | BODIPY-C12 uptake | 3-6 | |
| Lipofermata | FATP2 | Human Adipocytes | BODIPY-C12 uptake | 39 | |
| Grassofermata | FATP2 | INS-1E | BODIPY-C12 uptake | 8-11 | |
| Grassofermata | FATP2 | C2C12 | BODIPY-C12 uptake | 8-11 | |
| Grassofermata | FATP2 | Adipocytes | BODIPY-C12 uptake | 58 | |
| FATP1-IN-1 | FATP1 | Recombinant human FATP1 | Acyl-CoA synthetase activity | 0.046 | |
| FATP1-IN-1 | FATP1 | Recombinant mouse FATP1 | Acyl-CoA synthetase activity | 0.60 |
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes
3T3-L1 cells are a widely used model for studying adipogenesis and fatty acid metabolism. Differentiation into mature adipocytes is crucial for robust FATP1 expression and activity.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% bovine calf serum
-
Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin
-
Maintenance Medium: DMEM with 10% FBS
Procedure:
-
Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.
-
Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium I.
-
On Day 2, replace the medium with Differentiation Medium II.
-
On Day 4, and every two days thereafter, replace the medium with Maintenance Medium.
-
Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12 and are ready for use in uptake assays.
Protocol 2: Fluorescent Fatty Acid Uptake Assay with FATP1 Inhibition
This protocol describes a plate-based assay to measure fatty acid uptake in adherent cells using the fluorescent fatty acid analog BODIPY-C12.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other relevant cell lines like C2C12, HepG2) cultured in a 96-well black, clear-bottom plate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free DMEM.
-
BODIPY-FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) stock solution (in DMSO).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
FATP1 inhibitor stock solutions (in DMSO).
-
Quenching solution (e.g., Trypan Blue).
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and culture until they reach the desired confluence or differentiation state.
-
On the day of the assay, gently wash the cells twice with pre-warmed Assay Buffer.
-
Starve the cells in Assay Buffer for 1-2 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FATP1 inhibitor in Assay Buffer. Include a vehicle control (DMSO).
-
Add the inhibitor solutions to the respective wells and incubate for 30-60 minutes at 37°C.
-
-
Fatty Acid Uptake:
-
Prepare the BODIPY-C12 working solution by diluting the stock in Assay Buffer containing fatty acid-free BSA (a typical final concentration is 1-5 µM BODIPY-C12 and 0.1% BSA).
-
To initiate uptake, add the BODIPY-C12 working solution to each well.
-
Incubate for a defined period (e.g., 5-30 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Quenching and Measurement:
-
To stop the uptake and quench extracellular fluorescence, add the quenching solution to all wells.
-
Immediately measure the intracellular fluorescence using a fluorescence plate reader with appropriate filters for BODIPY-FL (e.g., excitation ~485 nm, emission ~525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and evenly seeded to minimize variability.
-
BODIPY-C12 Concentration: The concentration of the fluorescent fatty acid should be optimized to be on the linear part of the uptake curve and should not be cytotoxic.
-
Quenching Efficiency: Confirm that the quenching agent effectively eliminates extracellular fluorescence without entering the cells.
-
Inhibitor Specificity: The inhibitors listed have been primarily characterized against FATP2. Their specificity for FATP1 versus other FATPs should be considered when interpreting results. For FATP1-specific inhibition, compounds like FATP1-IN-1 could be considered, although data from cell-based fluorescent uptake assays are less readily available.
-
Kinetic Measurements: For a more detailed analysis, kinetic reads can be performed to determine the initial rate of fatty acid uptake.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FATP1 Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Western blot analysis of Fatty Acid Transport Protein 1 (FATP1) expression following various treatments. It is designed to assist researchers in accurately quantifying changes in FATP1 protein levels and understanding its role in cellular signaling pathways.
Introduction to FATP1
Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is an integral membrane protein crucial for the transport of long-chain fatty acids across the plasma membrane. It is highly expressed in insulin-sensitive tissues like adipose tissue and skeletal muscle. FATP1 plays a significant role in lipid metabolism, and its expression and activity can be modulated by various stimuli, including hormones like insulin and dietary factors. Dysregulation of FATP1 has been implicated in metabolic disorders such as obesity and type 2 diabetes. Western blotting is a key technique to study the changes in FATP1 protein expression in response to different treatments.
Quantitative Data Summary
The following table summarizes the quantitative changes in FATP1 protein expression observed in response to various treatments, as determined by Western blot analysis.
| Treatment/Condition | Cell Type/Tissue | Duration | Fold Change in FATP1 Expression (Normalized to Control) | Reference |
| Ferric Ammonium Citrate (FAC) | hCMEC/D3 cells | 72 h | ~0.6-fold decrease | [1] |
| Fish Oil (n-3 PUFAs) | Mouse Liver | 5 days post-hemorrhagic shock | Significant increase (exact fold change not specified) | [2] |
| High-Fat Diet | Mouse Skeletal Muscle | Not specified | Desensitization to insulin-stimulated FATP1 translocation | [3] |
| Insulin | Mouse Skeletal Muscle | 30 min | Induces translocation of FATP1 to the plasma membrane | [3] |
| Adenovirus-mediated FATP1 overexpression | Mouse Gastrocnemius Muscle | 15-16 weeks | 3.8-fold increase (chow diet), 6.9-fold increase (high-fat diet) in mRNA | [4] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of FATP1 expression.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or other relevant cell lines) at an appropriate density in culture dishes.
-
Cell Growth: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Differentiation (if applicable): For cell types like adipocytes or myotubes, induce differentiation using a specific differentiation cocktail.
-
Treatment: Once cells have reached the desired confluence or differentiation state, replace the medium with a fresh medium containing the treatment compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
Protein Extraction (Cell Lysate Preparation)
This protocol is adapted for adherent cells. Modifications for suspension cells or tissue samples are also available.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer) with freshly added protease inhibitors (e.g., PMSF, aprotinin, leupeptin)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold cell lysis buffer to the dish (e.g., 1 mL for a 100 mm dish).
-
Incubate the dish on ice for 20-30 minutes.
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, clean tube.
-
Determine the protein concentration of the lysate using a protein assay method such as the Bradford or BCA assay.
-
Store the protein lysates at -80°C for long-term storage.
SDS-PAGE and Western Blotting
Reagents:
-
Laemmli sample buffer (2x or 4x)
-
Polyacrylamide gels (appropriate percentage for FATP1, which is ~71 kDa)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against FATP1 (e.g., rabbit monoclonal)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary FATP1 antibody in the blocking buffer (a common starting dilution is 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis and Quantification
-
Image Acquisition: Obtain a digital image of the Western blot.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for FATP1 and a loading control protein (e.g., GAPDH or β-actin).
-
Normalization: Normalize the band intensity of FATP1 to the band intensity of the corresponding loading control for each sample. This corrects for variations in protein loading.
-
Relative Quantification: Express the normalized FATP1 expression in treated samples as a fold change relative to the vehicle-treated control group.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed changes in FATP1 expression.
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of FATP1 Expression.
FATP1 Signaling Pathway
Caption: Simplified Signaling Pathway of FATP1 Regulation and Function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport Protein 1 (FATP1) Localizes in Mitochondria in Mouse Skeletal Muscle and Regulates Lipid and Ketone Body Disposal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Testing FATP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fatty Acid Transport Protein 1 (FATP1)
Fatty Acid Transport Protein 1 (FATP1), also known as Solute Carrier Family 27 Member 1 (SLC27A1), is a versatile protein that plays a crucial role in fatty acid metabolism.[1][2] It is highly expressed in tissues with active fatty acid metabolism, such as skeletal muscle, adipose tissue, and the heart.[1][3][4] FATP1 functions as both a transporter that facilitates the uptake of long-chain fatty acids (LCFAs) across the plasma membrane and as an acyl-CoA synthetase that activates these fatty acids by converting them into fatty acyl-CoAs. This dual function is critical for subsequent metabolic processes, including triglyceride synthesis for storage or beta-oxidation for energy.
In insulin-sensitive tissues like adipocytes and skeletal muscle, FATP1 translocates from intracellular compartments to the plasma membrane in response to insulin, thereby enhancing fatty acid uptake. Dysregulation of FATP1 activity is strongly linked to metabolic diseases. Increased intramuscular fat content is associated with insulin resistance, a primary factor in the development of type 2 diabetes. By facilitating the uptake and accumulation of fatty acid metabolites in muscle, FATP1 can contribute to the pathogenesis of fat-induced insulin resistance. Consequently, FATP1 has emerged as a promising therapeutic target for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
FATP1 Mechanism of Action
FATP1 facilitates the transport of long-chain fatty acids into the cell. Once inside, its intrinsic acyl-CoA synthetase activity converts the fatty acid into its metabolically active form, fatty acyl-CoA, effectively "trapping" it within the cell for downstream processes like triglyceride synthesis. Insulin signaling promotes the translocation of FATP1 to the cell surface, increasing the capacity for fatty acid uptake.
References
- 1. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic reprogramming through fatty acid transport protein 1 (FATP1) regulates macrophage inflammatory potential and adipose inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fatp1-IN-2 solubility and stability in DMSO
This guide provides detailed information on the solubility and stability of the fatty acid transport protein 1 (FATP1) inhibitor, Fatp1-IN-2, when prepared in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is an effective solvent for many organic molecules, including inhibitors used in cell-based assays and other in vitro experiments.[1][2]
Q2: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
To ensure the integrity and activity of the inhibitor, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions.[3] Based on data for similar FATP1 inhibitors, the following storage guidelines are recommended.[4]
Q3: How can I prevent my this compound DMSO stock solution from degrading?
The primary strategies to prevent degradation are to aliquot the stock solution into single-use volumes and store them at the correct temperature.[3] Avoid storing the DMSO stock at -20°C for extended periods, as this is only recommended for short-term storage of about one month. For long-term stability, -80°C is required.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate up to 0.5% DMSO; however, a concentration of 0.1% or lower is strongly recommended, especially for sensitive primary cells or long-term incubation experiments. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental design.
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent. The concentration may be too high for the volume of DMSO used.
-
Solution: Check the certificate of analysis for solubility data. If unavailable, try increasing the volume of DMSO to lower the concentration.
-
-
Possible Cause 2: Low Temperature. The dissolution process may be slow at room temperature.
-
Solution: You can gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate the vial to aid dissolution. Ensure the compound is fully dissolved before use.
-
Problem: The compound precipitates out of solution when I add my DMSO stock to the aqueous cell culture medium.
-
Possible Cause: Poor Aqueous Solubility. The inhibitor is likely much less soluble in the aqueous medium than in the pure DMSO stock, causing it to crash out upon dilution.
-
Solution 1 (Stepwise Dilution): Instead of adding the stock directly to the final volume, perform a serial dilution. Alternatively, add the DMSO stock dropwise to the culture medium while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations.
-
Solution 2 (Check Final Concentration): Ensure the final concentration of this compound in the medium does not exceed its aqueous solubility limit.
-
Problem: I am observing inconsistent results or a loss of compound activity over time.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot for each experiment. If the stock solution has been stored at -20°C for over a month, it is advisable to prepare a fresh stock from the powder.
-
-
Possible Cause 2: Water Contamination in DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound over long periods.
-
Solution: Use anhydrous, high-purity DMSO for preparing stock solutions. Keep the DMSO container tightly sealed when not in use.
-
Data Summary
The following tables summarize key quantitative data for handling this compound in DMSO, based on best practices and data for analogous compounds.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Example Stock Concentration | 20.8 mg/mL | This is an example concentration for a related inhibitor, FATP1-IN-1. Adjust based on your specific experimental needs and the compound's solubility limit. |
| Appearance | Clear Solution | The final stock solution should be a clear, precipitate-free liquid. |
Table 2: Recommended Storage and Stability of DMSO Stock Solution
| Storage Temperature | Maximum Recommended Storage Period | Notes |
|---|---|---|
| -20°C | 1 Month | Suitable for short-term storage only. |
| -80°C | 6 Months | Recommended for long-term storage to ensure stability. |
| Room Temperature | Not Recommended | Prone to degradation. |
| Freeze-Thaw Cycles | Avoid | Aliquot stock into single-use volumes after preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, you may warm the solution at 37°C for 10-15 minutes or use a sonicator bath until the solution is clear.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into a final working solution in cell culture medium.
Procedure:
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the thawed DMSO stock to the pre-warmed medium to achieve the final desired treatment concentration.
-
Best Practice: Add the DMSO stock dropwise to the medium while gently swirling the tube. This helps prevent the compound from precipitating.
-
DMSO Concentration: Ensure the final volume of DMSO does not exceed 0.5% (and preferably <0.1%) of the total volume of the working solution.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.
-
Application: The freshly prepared working solution is now ready to be added to your cells.
Visual Diagrams
Caption: Simplified FATP1 signaling pathway. Insulin stimulates the translocation of FATP1 to the plasma membrane, increasing LCFA uptake for metabolism or storage.
Caption: Recommended experimental workflow for handling this compound from powder to final application in a cell-based assay.
References
- 1. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing FATP1-IN-2 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of FATP1-IN-2, a hypothetical inhibitor of Fatty Acid Transport Protein 1 (FATP1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For a novel inhibitor like this compound where cellular potency is not yet established, it is advisable to start with a broad concentration range. A logarithmic or half-log dilution series is recommended to cover several orders of magnitude. A typical starting range would be from 10 nM to 100 µM.[1] If you have access to in vitro enzymatic assay data, such as an IC50 value against purified FATP1, you can center your initial concentrations around this value. For instance, if the IC50 of a similar compound, FATP1-IN-1, is 0.046 µM for the human recombinant enzyme, a good starting point for cell-based assays would be 100-fold higher, in the low micromolar range.[2][3]
Q2: How should I prepare the stock solution for this compound?
A2: The preparation of a stock solution is contingent on the inhibitor's solubility. It is crucial to first determine the solubility in common laboratory solvents. A standard practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[4] This allows for the addition of small volumes to the culture medium, which minimizes the final solvent concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability and should be aliquoted to avoid repeated freeze-thaw cycles.[2]
Q3: What are the best practices for diluting this compound into my final assay medium to avoid precipitation?
A3: Hydrophobic small molecules often precipitate when diluted into aqueous buffers. To mitigate this, consider the following:
-
Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock in culture medium rather than directly adding a small volume of the stock to a large volume of medium.
-
Solvent Exchange: If precipitation persists, you might need to explore alternative solvents or co-solvent systems. However, their compatibility with your specific cell line must be validated.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity should be evaluated in parallel with efficacy studies to ensure that the observed effects are due to FATP1 inhibition and not cell death. Common methods to assess cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Real-Time Cell Analysis: Impedance-based systems can monitor cell proliferation and viability in real-time. These assays will help you establish a non-toxic working concentration range for this compound.
Q5: What are some downstream biomarkers to confirm FATP1 inhibition in vitro?
A5: FATP1 is involved in the transport and activation of long-chain fatty acids. Inhibition of FATP1 is expected to impact lipid metabolism and related signaling pathways. Key downstream effects to measure include:
-
Reduced Fatty Acid Uptake: Measure the uptake of fluorescently labeled or radiolabeled long-chain fatty acids.
-
Altered Lipid Droplet Formation: Stain for intracellular lipid droplets using dyes like Oil Red O or BODIPY.
-
Changes in Downstream Signaling: FATP1 has been shown to influence the ceramide and c-Jun N-terminal kinase (JNK) signaling pathway. Assessing the phosphorylation status of JNK could be a relevant biomarker.
-
Inflammatory Cytokine Production: In macrophages, FATP1 inhibition has been shown to reduce the production of inflammatory cytokines like TNFα and IL-6.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Gradually increase the concentration. If you have an IC50 value from an enzymatic assay, you may need to use a concentration that is 100-fold higher in a cellular context. |
| Short inhibitor incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. | |
| Inhibitor instability or metabolism. | Prepare fresh inhibitor solutions for each experiment. Consider the stability of the compound in your culture medium over time. | |
| Assay is not sensitive enough. | Optimize your assay protocol to enhance the signal-to-noise ratio. Consider using a more sensitive detection method. | |
| Inhibitor precipitates in the culture medium | The compound has exceeded its aqueous solubility limit. | Visually inspect the medium for any signs of precipitation. Lower the final concentration of the inhibitor. |
| Improper dilution technique. | Prepare serial dilutions in the culture medium. Avoid adding a small volume of high-concentration stock directly to a large volume of aqueous solution. | |
| Unsuitable solvent. | Test alternative solvents like ethanol or dimethylformamide (DMF), ensuring they are compatible with your cells and assay. Always include a vehicle control. | |
| High variability between replicate wells | Uneven cell seeding. | Use a multichannel pipette for cell seeding and allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Vehicle control (e.g., DMSO) shows a biological effect | The final solvent concentration is too high. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure that all wells, including the untreated control, contain the same final concentration of the vehicle. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Fatty Acid Uptake Assay
This protocol describes a general method for determining the effective concentration of this compound by measuring its ability to inhibit the uptake of a fluorescently labeled long-chain fatty acid.
Materials:
-
Your chosen cell line (e.g., a cell line with high FATP1 expression)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled long-chain fatty acid (e.g., C1-BODIPY-C12)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations (e.g., from 100 µM down to 10 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations. Incubate for a predetermined time (e.g., 1-2 hours).
-
Fatty Acid Uptake: Add the fluorescently labeled long-chain fatty acid to each well at a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the fatty acid-containing medium and wash the cells twice with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent fatty acid.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol outlines a method to evaluate the cytotoxicity of this compound.
Materials:
-
Your chosen cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 100 µM down to 10 nM). Include a vehicle control and a "no treatment" control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).
Visualizations
Caption: FATP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro inhibitor studies.
References
Technical Support Center: Addressing Cytotoxicity of FATP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the potential cytotoxicity of Fatty Acid Transport Protein 1 (FATP1) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our experiments with a FATP1 inhibitor. Is this expected?
A1: Cytotoxicity with FATP1 inhibitors can be a potential outcome and is dependent on several factors, including the cell line, inhibitor concentration, and treatment duration. FATP1 plays a crucial role in cellular fatty acid uptake and metabolism, and its inhibition can disrupt lipid homeostasis, leading to lipotoxicity, mitochondrial dysfunction, and induction of apoptotic pathways. The extent of cytotoxicity can vary significantly between cell lines due to differences in their reliance on FATP1 for fatty acid uptake and their expression levels of other FATP isoforms that might compensate for FATP1 inhibition.
Q2: What are the potential mechanisms behind FATP1 inhibitor-induced cytotoxicity?
A2: While direct mechanistic studies on FATP1 inhibitor-induced cytotoxicity are still emerging, based on the known functions of FATP1 and studies of other inhibitors of fatty acid metabolism, the potential mechanisms include:
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Mitochondrial Dysfunction: FATP1 is localized to mitochondria and is involved in the oxidation of fatty acids.[1][2] Inhibition of FATP1 could impair mitochondrial fatty acid uptake and beta-oxidation, leading to a disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and release of pro-apoptotic factors like cytochrome c.
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Endoplasmic Reticulum (ER) Stress: Disruption of fatty acid metabolism can lead to an imbalance in cellular lipids, which can induce the unfolded protein response (UPR) and ER stress.[3] Prolonged ER stress is a known trigger for apoptosis.
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Caspase Activation: Both mitochondrial dysfunction and ER stress can converge on the activation of caspases, the key executioners of apoptosis. Inhibition of fatty acid synthase (FASN) has been shown to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[4] A similar cascade may be triggered by FATP1 inhibition.
Q3: How can we distinguish between on-target cytotoxicity and off-target effects of our FATP1 inhibitor?
A3: Distinguishing between on-target and off-target effects is critical. Here are a few strategies:
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Use a Structurally Unrelated FATP1 Inhibitor: If two different FATP1 inhibitors with distinct chemical scaffolds produce the same cytotoxic phenotype, it is more likely to be an on-target effect.
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FATP1 Knockdown/Knockout Models: Compare the inhibitor's effect in wild-type cells versus cells where FATP1 has been genetically silenced (e.g., using siRNA or CRISPR). If the cytotoxic effect is diminished in the FATP1-deficient cells, it strongly suggests an on-target mechanism.
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Rescue Experiments: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with downstream metabolites that are depleted due to FATP1 inhibition.
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Off-Target Profiling: If available, utilize computational predictions or experimental screening panels to identify potential off-target interactions of your inhibitor.[5]
Q4: Are there specific cell lines that are more or less sensitive to FATP1 inhibitors?
A4: Yes, cell line sensitivity is highly variable and depends on the expression profile of FATP isoforms. Cell lines that primarily express FATP1 and have a high demand for fatty acid uptake for processes like proliferation or energy production may be more sensitive. Conversely, cell lines that express other FATP isoforms (FATP2-6) might be more resistant due to functional redundancy. It is advisable to determine the FATP expression profile of your cell line of interest using resources like the Human Protein Atlas or through experimental validation (e.g., qPCR, Western blotting).
Troubleshooting Guides
Guide 1: High Background Cytotoxicity or Inconsistent Viability Assay Results
This guide addresses common issues encountered in cell viability and cytotoxicity assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to minimize evaporation. | |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Low signal-to-background ratio in viability assays (e.g., MTT, MTS) | Insufficient cell number | Optimize cell seeding density to ensure the signal is within the linear range of the assay. |
| Reagent issues | Ensure reagents are properly stored and not expired. Prepare fresh solutions for each experiment. | |
| Compound interference | Test for direct interaction of the FATP1 inhibitor with the assay reagents in a cell-free system. | |
| Inconsistent results between different viability assays (e.g., MTT vs. LDH) | Different cellular processes being measured | MTT/MTS assays measure metabolic activity, which can be affected by the inhibitor without causing immediate cell death. LDH release assays measure membrane integrity, a later event in apoptosis. Use multiple, mechanistically distinct assays to get a comprehensive picture of cytotoxicity. |
Guide 2: Investigating the Mechanism of FATP1 Inhibitor-Induced Apoptosis
This guide provides a workflow for dissecting the apoptotic pathway activated by a FATP1 inhibitor.
Experimental Workflow for Apoptosis Investigation
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of FATP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Fatty Acid Transport Protein 1 (FATP1) inhibitors.
Section 1: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that you may encounter during your experiments.
Issue 1: Poor Aqueous Solubility and Dissolution
Question: My FATP1 inhibitor demonstrates high potency in in-vitro assays but exhibits very low aqueous solubility, leading to poor dissolution and low absorption. What strategies can I employ?
Answer: Low aqueous solubility is a primary obstacle for many small molecule inhibitors. The following formulation and modification strategies can enhance dissolution rates:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]
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Micronization: Reduces particle size to the micron scale.[2]
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Nanonization: Techniques like wet-milling or high-pressure homogenization can create nanoparticles, which have a very high surface area-to-volume ratio, significantly improving dissolution.[2][3][4] Nanonization of a poorly soluble compound has been shown to enhance bioavailability by two to three-fold in rats.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.
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Lipid-Based Formulations: These are highly effective for improving the absorption of lipophilic drugs.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids, enhancing drug solubilization and absorption.
-
-
Crystalline State Modifications:
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Salt Formation: Creating a salt form of an ionizable drug is a common way to increase solubility and dissolution.
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Cocrystals: Composed of the drug molecule and a non-toxic coformer, cocrystals can alter crystal packing to enhance solubility.
-
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: Low Intestinal Permeability
Question: My formulation strategy has successfully improved the inhibitor's solubility, but in vitro permeability assays, such as the Caco-2 model, indicate low membrane transport. What are the next steps?
Answer: Low intestinal permeability means the drug cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation. Consider these approaches:
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Investigate Efflux Transporters: The Caco-2 cell model is useful for identifying if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Basolateral-to-Apical transport >> Apical-to-Basolateral transport) suggests P-gp involvement.
-
Solutions for P-gp Substrates:
-
Formulation with Excipients: Certain surfactants and polymers used in ASDs or SEDDS can inhibit P-gp.
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Co-administration with P-gp Inhibitors: While effective, this carries a significant risk of drug-drug interactions and requires thorough safety evaluation.
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Prodrug Approach: Design a prodrug that is not a P-gp substrate.
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Structural Modification: Alter the inhibitor's structure to reduce its affinity for P-gp.
-
-
-
Use of Permeation Enhancers: These agents can transiently open the tight junctions between intestinal cells to allow for paracellular drug transport. This strategy must be carefully evaluated for safety to avoid unwanted uptake of other substances.
Issue 3: Extensive First-Pass Metabolism
Question: My FATP1 inhibitor is soluble and permeable, but in vivo studies show low systemic exposure, indicating significant first-pass metabolism in the gut wall or liver. How can this be mitigated?
Answer: First-pass metabolism is a common barrier where drugs are broken down by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation. Strategies to overcome this include:
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Promote Lymphatic Uptake: Lipid-based formulations can enhance drug transport via the lymphatic system. Since lymphatic drainage bypasses the liver's portal circulation, this route can protect the drug from extensive first-pass hepatic metabolism.
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Prodrug Design: A prodrug can be designed to mask the part of the molecule susceptible to metabolic enzymes. The active drug is then released after absorption.
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Structural Modification: Modifying the metabolic "soft spots" on the molecule can reduce its susceptibility to enzymatic degradation.
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Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of a specific CYP enzyme (e.g., ritonavir for CYP3A4) can increase bioavailability. However, this approach has a high potential for causing serious drug-drug interactions and is complex to develop safely.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of small molecule FATP1 inhibitors?
A1: The oral bioavailability of small molecule inhibitors is primarily limited by several factors:
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Poor aqueous solubility: Many inhibitors are hydrophobic, leading to poor dissolution in gastrointestinal fluids.
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Low intestinal permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier.
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First-pass metabolism: The drug may be extensively metabolized in the intestine and liver before reaching systemic circulation.
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Efflux by transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen after absorption.
Q2: Which in vitro models are most useful for predicting the oral absorption of my FATP1 inhibitor?
A2: Several in vitro models are valuable for early-stage assessment:
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Caco-2 Cell Model: This is a widely used model employing a monolayer of human colon adenocarcinoma cells to evaluate a drug's intestinal permeability. It is particularly useful for predicting active transport and identifying whether a compound is a substrate for efflux pumps like P-gp.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability across an artificial lipid membrane. It is cost-effective and useful for screening large numbers of compounds for their passive diffusion characteristics.
Q3: How do I design a basic in vivo study to determine the absolute oral bioavailability of my inhibitor?
A3: A standard study involves administering the drug to an animal model via both oral (PO) and intravenous (IV) routes. The IV route serves as a 100% bioavailability reference because it delivers the drug directly into the systemic circulation.
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Study Design: A cross-over design is often preferred, where the same group of animals receives both the PO and IV formulations with a "washout" period in between to ensure the drug is fully eliminated before the second administration.
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Animal Model: Rats and dogs are commonly used models for bioavailability studies due to physiological similarities with humans in terms of gastrointestinal anatomy and drug metabolism.
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Procedure: After drug administration, blood samples are collected at specific time intervals. The drug concentration in the plasma is then measured using a validated analytical method like LC-MS/MS.
Q4: What are the key pharmacokinetic (PK) parameters I should analyze from my in vivo study?
A4: The plasma concentration-time data is used to calculate several key PK parameters:
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AUC (Area Under the Curve): Represents the total drug exposure over time.
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Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
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Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
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Absolute Bioavailability (F%): This is the most critical parameter for this assessment. It is the fraction of the orally administered drug that reaches the systemic circulation compared to the IV dose. It is calculated using the formula:
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F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
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Section 3: Data Presentation & Key Visualizations
Quantitative Data Tables
Table 1: Example Pharmacokinetic Parameters of FATP1 Inhibitors in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Human FATP1 IC50 (µM) | Mouse FATP1 IC50 (µM) | Reference |
|---|---|---|---|---|---|---|---|
| FATP1-IN-1 | 10 | 5.5 | 0.33 | 36 | 0.046 | 0.60 |
| FATP1-IN-2 | 10 | > 0.23 (above IC50) | N/A | N/A | 0.43 | 0.39 | |
Table 2: Summary of Common Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Primary Challenge Addressed |
|---|---|---|
| Nanonization | Increases surface area for dissolution. | Poor Solubility / Slow Dissolution |
| Amorphous Solid Dispersion | Prevents crystallization, maintaining the drug in a higher energy state. | Poor Solubility |
| SEDDS / SMEDDS | Forms micro/nano-emulsions in the GI tract, keeping the drug in solution. | Poor Solubility, First-Pass Metabolism |
| Prodrugs | Masks problematic moieties; cleaved in vivo to release the active drug. | Low Permeability, First-Pass Metabolism |
| Cyclodextrin Complexation | Forms inclusion complexes with a hydrophilic exterior and a hydrophobic interior. | Poor Solubility |
Signaling Pathways and Workflows
Caption: Insulin-mediated FATP1 translocation and fatty acid uptake.
Caption: Key steps in an in vivo pharmacokinetic study workflow.
Section 4: Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
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Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
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Formulation:
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Oral (PO): Prepare the FATP1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
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Intravenous (IV): Dissolve the inhibitor in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400).
-
-
Dosing:
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Administer the oral formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
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Administer the IV formulation via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the FATP1 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time for both PO and IV routes. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the absolute bioavailability (F%).
Protocol 2: Caco-2 Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer. This typically takes 21 days.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study:
-
A-to-B (Apical to Basolateral): Add the FATP1 inhibitor solution to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber. This mimics absorption from the gut into the blood.
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B-to-A (Basolateral to Apical): Add the inhibitor to the basolateral chamber and sample from the apical chamber. This measures efflux.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
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Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is often indicative of active efflux.
Protocol 3: FATP1 Inhibition Activity Assay (Cell-Based)
This protocol is adapted from a high-throughput screening method for FATP2.
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Cell Line: Use a cell line (e.g., HEK293 or CHO) engineered to stably overexpress human FATP1.
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Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
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Compound Incubation: Pre-incubate the cells with various concentrations of your FATP1 inhibitor or a vehicle control for a defined period (e.g., 30 minutes).
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Fatty Acid Uptake: Add a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) to all wells and incubate for a short period (e.g., 1-5 minutes).
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Quench and Wash: Stop the uptake by washing the cells with ice-cold buffer containing a quenching agent like Trypan Blue to eliminate extracellular fluorescence.
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Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.
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Data Analysis: Calculate the percent inhibition of fatty acid uptake at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
Technical Support Center: Minimizing Experimental Artifacts with Fatp1-IN-2
Welcome to the technical support center for Fatp1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and troubleshooting common issues when using this FATP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Fatty Acid Transport Protein 1 (FATP1). FATP1 facilitates the uptake of long-chain fatty acids (LCFAs) into cells. It possesses acyl-CoA synthetase activity, which is thought to "trap" fatty acids intracellularly by converting them to fatty acyl-CoAs, thus driving their transport.[1][2] this compound specifically inhibits this recombinant human and mouse acyl-CoA synthetase activity of FATP1.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 2 years, or at -80°C for extended periods. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[4] For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any small molecule inhibitor, off-target effects are a possibility. It is recommended to perform control experiments, such as using a structurally distinct FATP1 inhibitor or utilizing FATP1 knockout/knockdown models, to confirm that the observed effects are specific to FATP1 inhibition.
Q4: In which tissues is FATP1 highly expressed?
FATP1 is predominantly expressed in tissues with high fatty acid metabolism, including adipose tissue, skeletal muscle, and to a lesser extent, the heart. Its expression and activity are regulated by insulin, which promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Fatty Acid Uptake
| Potential Cause | Troubleshooting Step |
| Incorrect inhibitor concentration. | Determine the optimal concentration of this compound for your specific cell type and experimental conditions by performing a dose-response curve. The reported IC50 values can serve as a starting point. |
| Poor inhibitor solubility. | Ensure complete solubilization of this compound. For in vitro assays, DMSO is a common solvent. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary. Sonication can aid in dissolution. |
| Cell type does not express FATP1 or has low expression. | Confirm FATP1 expression in your cell line or primary cells using techniques like qPCR, Western blot, or immunofluorescence. |
| Compensatory fatty acid uptake mechanisms. | Other fatty acid transport proteins (e.g., FATP2, FATP4, CD36) may compensate for FATP1 inhibition. Consider using a combination of inhibitors or a different experimental model if this is suspected. |
| Degradation of the inhibitor. | Prepare fresh working solutions of this compound for each experiment and follow proper storage guidelines for stock solutions. |
Issue 2: Observed Cellular Toxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell model. Use the lowest effective, non-toxic concentration for your experiments. |
| Solvent toxicity. | Include a vehicle-only control (e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent. Keep the final solvent concentration consistent across all conditions and as low as possible. |
| Off-target effects of the inhibitor. | To validate the specificity of your findings, consider using a negative control compound (a structurally similar but inactive molecule, if available). Additionally, confirming the phenotype with a genetic approach, such as siRNA-mediated knockdown of FATP1, is highly recommended. |
Quantitative Data
Table 1: In Vitro Potency of FATP1 Inhibitors
| Compound | Target | IC50 (μM) |
| Fatp1-IN-1 | Human FATP1 (acyl-CoA synthetase activity) | 0.046 |
| Mouse FATP1 (acyl-CoA synthetase activity) | 0.60 | |
| This compound | Human FATP1 | 0.43 |
| Mouse FATP1 | 0.39 |
Table 2: In Vivo Pharmacokinetic Parameters of FATP1 Inhibitors in Mice
| Compound | Dose (p.o.) | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) |
| Fatp1-IN-1 | 10 mg/kg | 5.5 | 0.33 | 36 |
| This compound | 10 mg/kg | > IC50 value | - | - |
Experimental Protocols
Protocol 1: Cell-Based Fatty Acid Uptake Assay
This protocol is adapted for measuring fatty acid uptake in a 96-well format using a fluorescent fatty acid analog.
Materials:
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Cells expressing FATP1
-
This compound
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Fluorescent fatty acid analog (e.g., BODIPY-C12)
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Fatty acid-free BSA
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Hanks' Balanced Salt Solution (HBSS)
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Quenching solution (e.g., Trypan Blue)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The following day, wash the cells with HBSS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in HBSS with fatty acid-free BSA for 30-60 minutes at 37°C.
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Add the fluorescent fatty acid analog to each well and incubate for 1-5 minutes at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
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To stop the uptake, add a quenching solution to quench the extracellular fluorescence. Alternatively, wash the cells rapidly with ice-cold HBSS containing fatty acid-free BSA.
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Measure the intracellular fluorescence using a fluorescence plate reader.
Visualizations
Caption: Workflow for a cell-based fatty acid uptake inhibition assay.
Caption: Mechanism of FATP1-mediated fatty acid uptake and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Fatp1-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Fatp1-IN-2 treatment. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Fatty Acid Transport Protein 1 (FATP1).[1] FATP1 is a key protein involved in the transport of long-chain fatty acids across the plasma membrane.[2][3] It achieves this through its acyl-CoA synthetase activity, which effectively "traps" fatty acids inside the cell by converting them to fatty acyl-CoAs.[4] By inhibiting FATP1, this compound blocks the uptake of long-chain fatty acids into cells.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined for both human and mouse FATP1.
| Species | IC50 Value |
| Human FATP1 | 0.43 µM |
| Mouse FATP1 | 0.39 µM |
Data sourced from MedchemExpress.[1]
Q3: What is a good starting point for incubation time and concentration when using this compound?
A3: Based on studies with a closely related compound, Fatp1-IN-1, a starting point of 2 hours of incubation with a concentration in the low micromolar range is suggested. For example, one study utilized a 12.5 µM concentration of a FATP1 inhibitor for 2 hours to achieve inhibition of fatty acid uptake. However, the optimal time and concentration are highly dependent on the cell type and the specific experimental endpoint. We strongly recommend performing a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Q4: How stable is this compound in cell culture conditions?
A4: this compound belongs to the arylpiperazine class of compounds. Arylpiperazine derivatives are generally known for their good metabolic stability, which suggests that this compound should be relatively stable in typical cell culture conditions for standard experimental durations.
Q5: Is this compound cell-permeable?
A5: As an orally active compound, this compound is designed to have good cell permeability to reach its intracellular target.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Fluorescent Fatty Acid Uptake Assay
This protocol describes a time-course experiment to determine the optimal incubation duration of this compound to inhibit long-chain fatty acid uptake in a cell-based assay.
Materials:
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Cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HepG2 cells)
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This compound
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Fluorescently labeled long-chain fatty acid (e.g., BODIPY™ FL C16)
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Cell culture medium (serum-free for the assay)
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Phosphate-Buffered Saline (PBS)
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96-well black, clear-bottom microplate
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Fluorescence microplate reader
Methodology:
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Course Incubation:
-
Treat the cells with the this compound working solution or vehicle control.
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Incubate the plate at 37°C in a CO2 incubator for various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).
-
-
Fatty Acid Uptake Assay:
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At each time point, remove the medium containing the inhibitor.
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Wash the cells twice with warm PBS.
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Add a working solution of the fluorescently labeled fatty acid (e.g., 1 µM BODIPY™ FL C16 in serum-free medium) to each well.
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Incubate for 15-30 minutes at 37°C.
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Remove the fatty acid solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular fluorescence.
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Add PBS to each well.
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Data Acquisition: Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate filter settings (e.g., Ex/Em = 485/515 nm for BODIPY™ FL).
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Data Analysis: For each concentration of this compound, plot the fluorescence intensity against the incubation time. Determine the incubation time that provides a significant and stable inhibition of fatty acid uptake.
Visualizing the Experimental Workflow
Data Presentation
The following tables present hypothetical data from a time-course and a dose-response experiment to illustrate the expected outcomes.
Table 1: Time-Dependent Inhibition of Fatty Acid Uptake by this compound (10 µM)
| Incubation Time | Fatty Acid Uptake (% of Vehicle Control) |
| 0 min | 100% |
| 30 min | 65% |
| 1 hour | 45% |
| 2 hours | 30% |
| 4 hours | 28% |
| 8 hours | 25% |
| 24 hours | 26% |
Table 2: Dose-Dependent Inhibition of Fatty Acid Uptake by this compound (2-hour incubation)
| This compound Concentration | Fatty Acid Uptake (% of Vehicle Control) |
| 0 µM (Vehicle) | 100% |
| 0.1 µM | 85% |
| 0.5 µM | 55% |
| 1 µM | 40% |
| 5 µM | 32% |
| 10 µM | 30% |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of fatty acid uptake | Incubation time is too short: The inhibitor may not have had enough time to engage with the target. | Perform a time-course experiment with longer incubation times (e.g., up to 24 hours). |
| Inhibitor concentration is too low: The concentration may be below the effective range for your cell type. | Perform a dose-response experiment with a wider range of concentrations, guided by the IC50 value. | |
| Low FATP1 expression in your cell model: The target protein may not be sufficiently expressed. | Confirm FATP1 expression levels in your cells using Western blot or qPCR. | |
| Inhibitor instability: The compound may be degrading in the culture medium over long incubation times. | Prepare fresh inhibitor solutions for each experiment. For very long incubations, consider replenishing the medium with fresh inhibitor. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers will lead to variable fatty acid uptake. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Inconsistent inhibitor/reagent addition: Variations in volumes or timing can introduce errors. | Be precise with pipetting and add reagents to all wells in a consistent and timely manner. | |
| Edge effects in the microplate: Wells on the edge of the plate can be prone to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS to maintain humidity. | |
| Unexpected cell toxicity | Inhibitor concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. | Determine the maximum non-toxic concentration of this compound for your cells using a cell viability assay (e.g., MTT or LDH assay). |
| DMSO toxicity: The final concentration of the solvent may be too high. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). |
Visualizing the Troubleshooting Logic
Downstream Signaling and Gene Expression
Inhibition of FATP1 can have several downstream effects on cellular metabolism and signaling.
FATP1 and Insulin Signaling
FATP1 is an insulin-sensitive fatty acid transporter. Insulin promotes the translocation of FATP1 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake. Inhibition of FATP1 may interfere with insulin-mediated lipid metabolism.
FATP1 and Gene Expression
Inhibition of FATP1 can lead to changes in the expression of genes involved in lipid metabolism. For instance, studies have shown that the expression of FATP1 itself and other genes related to fatty acid metabolism can be regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs). Inhibition of FATP1 may lead to compensatory changes in the expression of other fatty acid transporters or enzymes involved in lipid metabolism.
For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
FATP1 Inhibition Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting Fatty Acid Transport Protein 1 (FATP1) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a small molecule inhibitor study on FATP1?
A1: To ensure the observed effects are specific to FATP1 inhibition and not due to off-target or cytotoxic effects, the following negative controls are crucial:
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve the inhibitor at the same final concentration. This accounts for any effects of the solvent itself.
-
Inactive Structural Analog: If available, use a structurally similar molecule that is known to be inactive against FATP1. This helps confirm that the observed phenotype is due to the specific chemical structure of the inhibitor.
-
FATP1-Null Cell Line: The most robust control is to test the inhibitor in a cell line where FATP1 has been genetically knocked out or knocked down.[1] The inhibitor should have no effect on fatty acid uptake in these cells if it is truly specific to FATP1.[2]
-
Counter-Screening: Test the inhibitor against other FATP isoforms (e.g., FATP2, FATP4) or other proteins involved in lipid metabolism to assess its selectivity.[3][4]
Q2: What positive and negative controls are necessary for an siRNA-mediated FATP1 knockdown experiment?
| Control Type | Purpose | Rationale |
| Untransfected Cells | Establish baseline levels. | Measures the normal, basal level of FATP1 mRNA and protein expression and the baseline phenotype (e.g., fatty acid uptake). |
| Mock Transfection | Control for transfection reagent effects. | Cells are treated with the transfection reagent alone (without siRNA) to account for any non-specific effects caused by the delivery method. |
| Negative Control siRNA | Control for off-target effects of siRNA. | A non-targeting siRNA with no known homology to any gene in the target species. This helps distinguish sequence-specific silencing from non-specific cellular responses to dsRNA. |
| Positive Control siRNA | Validate transfection and knockdown efficiency. | An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) or a gene that produces an easily measurable phenotype. This confirms that the transfection protocol is working. |
| Multiple siRNAs for Target | Confirm phenotype is due to target knockdown. | Use at least two or more different siRNAs targeting different regions of the FATP1 mRNA to ensure the observed phenotype is not an off-target effect of a single siRNA sequence. |
Q3: How do I confirm that my FATP1 inhibitor is working at the cellular level?
A3: Confirmation requires a functional assay. The most common method is a fatty acid uptake assay. After treating cells with your inhibitor, you measure their ability to take up long-chain fatty acids. A potent inhibitor should significantly reduce this uptake. You can use either radiolabeled fatty acids (e.g., [14C]oleic acid) or fluorescent fatty acid analogs (e.g., BODIPY-C16).
Q4: FATP1 has both transport and enzymatic (acyl-CoA synthetase) activity. How do I know which function my inhibitor is targeting?
A4: FATP1's ability to facilitate fatty acid uptake is linked to its enzymatic activity, which "traps" fatty acids inside the cell by converting them to fatty acyl-CoAs. To distinguish between these, you can:
-
Perform an in vitro acyl-CoA synthetase activity assay using purified FATP1 protein. This will directly measure the effect of your inhibitor on the enzyme's catalytic activity.
-
Compare fatty acid uptake (transport) with intracellular fatty acyl-CoA levels (enzymatic activity) in whole cells. An inhibitor targeting the synthetase activity should decrease both.
Troubleshooting Guides
Problem 1: My FATP1 inhibitor shows no effect on fatty acid uptake.
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Potency/Stability | Verify the IC50 of your compound using an in vitro enzymatic assay with purified FATP1. Confirm the inhibitor is stable in your cell culture medium for the duration of the experiment. |
| Low Inhibitor Permeability | The compound may not be entering the cells. Assess cell permeability using standard assays if possible. |
| Incorrect Assay Conditions | Optimize the inhibitor concentration and incubation time. A full dose-response curve is necessary to determine the optimal concentration. |
| Redundant FATP Function | The cell type you are using may express other fatty acid transporters (e.g., FATP4, CD36) that compensate for FATP1 inhibition. Use a cell line where FATP1 is the dominant transporter or confirm target engagement in a FATP1-overexpressing system. |
| FATP1 is not localized at the plasma membrane | In some cells, FATP1 is primarily intracellular (e.g., on the ER or mitochondria) and may not be the primary transporter at the plasma membrane under basal conditions. Insulin stimulation can translocate FATP1 to the plasma membrane in adipocytes and muscle cells. Consider running the assay with and without insulin. |
Problem 2: My siRNA knockdown of FATP1 is inefficient.
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection Efficiency | Use a fluorescently labeled control siRNA to visually assess transfection efficiency via microscopy. Optimize transfection parameters (reagent-to-siRNA ratio, cell density, incubation time) for your specific cell line. An efficiency below 80% may require further optimization. |
| Poor siRNA Efficacy | Not all siRNA sequences are equally effective. Test at least 2-3 different validated siRNAs for your target. Confirm knockdown at the mRNA level using qPCR, as this is the most direct measure of siRNA activity. |
| Incorrect Timepoint for Analysis | The optimal time to assess knockdown varies. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum mRNA and protein reduction. |
| High FATP1 Protein Stability | FATP1 protein may have a long half-life. Even if mRNA is effectively knocked down, the protein may persist. Extend your experiment to 72 or 96 hours to allow for protein turnover. Always confirm knockdown at both the mRNA (qPCR) and protein (Western Blot) levels. |
Problem 3: I am seeing high variability in my fatty acid uptake assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by carefully pipetting and mixing the cell suspension before plating. Inconsistent cell numbers will lead to variable uptake. |
| Fluctuations in Temperature | Fatty acid transport is an active process sensitive to temperature. Ensure all incubation steps are performed at a consistent 37°C. |
| Variable Wash Steps | Inefficient washing can leave extracellular fatty acid probes, leading to high background. Wash cells quickly and consistently with a cold stop solution (e.g., PBS with 0.2% BSA). Alternatively, use a kit with an extracellular quencher. |
| Instrument Issues | If using a plate reader, check for "hot spots" or inconsistent readings across the plate. Ensure the lamp has warmed up properly (at least 30 minutes). |
Experimental Protocols & Data
Protocol 1: siRNA-Mediated Knockdown of FATP1 in Culture Cells
-
Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 20-50 pmol of your target siRNA (FATP1-specific or controls) in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions in 50 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal duration should be determined empirically.
-
Validation of Knockdown:
-
mRNA Level: Harvest cells for RNA extraction and perform qPCR to quantify FATP1 mRNA levels relative to a housekeeping gene and the negative control siRNA-treated cells.
-
Protein Level: Lyse cells and perform a Western Blot using a validated FATP1 antibody to assess protein levels. A loading control (e.g., GAPDH, β-Actin) is essential.
-
-
Functional Assay: Once knockdown is confirmed, proceed with the desired functional assay (e.g., fatty acid uptake).
Protocol 2: Fluorescent Fatty Acid Uptake Assay
This protocol is adapted from commercially available kits.
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency. If studying inhibitor effects, pre-incubate cells with the compound or vehicle for the desired time (e.g., 30 minutes).
-
Serum Starvation: Wash cells twice with serum-free medium. Add fresh serum-free medium and incubate for 15 minutes at 37°C.
-
Probe Loading: Remove the medium and add the Fatty Acid Uptake Probe working solution (e.g., BODIPY-C12 or C16 in HBSS with 0.1% fatty-acid-free BSA). Incubate for 5-15 minutes at 37°C.
-
Signal Quenching/Washing:
-
Wash Method: Remove the probe solution and wash cells 2-3 times with ice-cold Washing Buffer (e.g., PBS containing 0.2% BSA) to remove extracellular fluorescence.
-
Quench Method: Add a quenching buffer that specifically extinguishes the fluorescence of the extracellular probe. This is useful for non-adherent cells or high-throughput screens.
-
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Data Normalization: Normalize the fluorescence signal to the protein concentration in each well to account for differences in cell number.
Quantitative Data: FATP1 Inhibitors
The following table summarizes reported IC50 values for select FATP1 inhibitors. Note that values can vary based on assay conditions (human vs. mouse FATP1, assay type).
| Inhibitor | Target | IC50 (µM) | Reference |
| FATP1-IN-1 (Compound 5k) | Human FATP1 | 0.046 | |
| FATP1-IN-1 (Compound 5k) | Mouse FATP1 | 0.60 | |
| Compound 12a | Human FATP1 | 0.43 | |
| Compound 12a | Mouse FATP1 | 0.39 | |
| Triacsin C | ACS1 (Acyl-CoA Synthetase) | Inhibits | |
| Triacsin C | FATP1 | Insensitive |
Visualized Workflows and Pathways
Caption: Workflow for the validation of a novel FATP1 small molecule inhibitor.
Caption: Decision tree for troubleshooting FATP1 siRNA knockdown experiments.
Caption: FATP1-mediated fatty acid uptake and activation pathway.
References
- 1. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatostatin blocks ER exit of SCAP but inhibits cell growth in a SCAP-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performing appropriate RNAi control experiments [qiagen.com]
Validation & Comparative
Validating the Inhibitory Effect of Fatp1-IN-2 on FATP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatty acid transport protein 1 (FATP1) inhibitor, Fatp1-IN-2, with its analogue, FATP1-IN-1. The information presented herein is intended to assist researchers in evaluating the utility of these compounds for studies on FATP1 function and as potential therapeutic agents. The guide summarizes available quantitative data, details key experimental protocols for inhibitor validation, and visualizes relevant biological pathways and experimental workflows.
Introduction to FATP1
Fatty acid transport protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), is a key protein involved in the cellular uptake of long-chain fatty acids (LCFAs).[1] It is highly expressed in insulin-sensitive tissues such as adipose tissue, skeletal muscle, and the heart.[1] FATP1 is not only a transporter but also possesses acyl-CoA synthetase activity, which is believed to trap fatty acids intracellularly by converting them to their acyl-CoA derivatives.[1][2] A crucial aspect of FATP1 regulation is its insulin-dependent translocation from intracellular compartments to the plasma membrane, a process that enhances fatty acid uptake.[1] Given its role in lipid metabolism, FATP1 is a significant target for therapeutic intervention in metabolic diseases.
Comparative Analysis of FATP1 Inhibitors
This section compares the performance of this compound with the alternative compound FATP1-IN-1. Both are arylpiperazine derivatives identified as potent FATP1 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and FATP1-IN-1 against human and mouse FATP1. The data is derived from studies assessing the inhibition of the acyl-CoA synthetase activity of the recombinant enzymes.
| Compound | Target | IC50 (μM) | Reference |
| This compound (compound 12a) | human FATP1 | 0.43 | |
| mouse FATP1 | 0.39 | ||
| FATP1-IN-1 (compound 5k) | human FATP1 | 0.046 | |
| mouse FATP1 | 0.60 |
Note: Lower IC50 values indicate higher potency.
While specific in vivo triglyceride accumulation data for this compound and FATP1-IN-1 from head-to-head comparative studies are not publicly available in the accessed literature, the primary research describing these compounds indicates that such evaluations were performed. The general methodology for such an experiment is described in the Experimental Protocols section.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
FATP1 Acyl-CoA Synthetase Activity Assay
This assay measures the enzymatic activity of FATP1 and is a primary method for determining the potency of inhibitors.
Principle: The assay quantifies the conversion of a radiolabeled fatty acid into its acyl-CoA derivative in the presence of ATP and Coenzyme A.
Materials:
-
Purified recombinant FATP1
-
Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid)
-
ATP
-
Coenzyme A (CoA)
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, MgCl2)
-
Inhibitor compound (e.g., this compound)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl2, and the radiolabeled fatty acid complexed to BSA.
-
Add the purified FATP1 enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) before adding the substrates.
-
Initiate the reaction by adding the fatty acid/BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).
-
Extract the unreacted fatty acid into the organic phase.
-
Quantify the amount of radiolabeled acyl-CoA remaining in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Fatty Acid Uptake Assay
This assay assesses the ability of an inhibitor to block the transport of fatty acids into living cells.
Principle: This method utilizes a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to monitor fatty acid uptake by cells expressing FATP1.
Materials:
-
Cell line expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells transfected with FATP1)
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Inhibitor compound (e.g., this compound)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the FATP1-expressing cells in a multi-well plate and culture until they reach the desired confluence or differentiation state.
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound) in the buffer for a specific time (e.g., 30-60 minutes).
-
Add the fluorescent fatty acid analog to the wells to initiate the uptake.
-
Incubate for a defined period (e.g., 1-15 minutes) at 37°C.
-
Stop the uptake by washing the cells with a cold stop solution (e.g., HBSS containing a fatty acid-free BSA).
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze them by flow cytometry.
-
Calculate the percentage of inhibition of fatty acid uptake at each inhibitor concentration and determine the IC50 value.
In Vivo Triglyceride Accumulation Assay
This in vivo assay evaluates the effect of a FATP1 inhibitor on lipid deposition in tissues.
Principle: Mice are treated with the FATP1 inhibitor, and the accumulation of triglycerides in various tissues (e.g., liver, muscle) is measured after a lipid challenge.
Materials:
-
Mice (e.g., C57BL/6)
-
FATP1 inhibitor (e.g., this compound)
-
Vehicle control
-
Lipid emulsion for oral or intravenous administration
-
Tissue homogenization buffer
-
Triglyceride quantification kit
Procedure:
-
Acclimatize the mice and fast them overnight.
-
Administer the FATP1 inhibitor or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
After a specific period, administer a lipid load (e.g., olive oil by oral gavage).
-
At a defined time point after the lipid challenge, euthanize the mice and collect tissues of interest (e.g., liver, white gastrocnemius muscle, soleus muscle).
-
Homogenize the tissues and extract the total lipids.
-
Quantify the triglyceride content in the lipid extracts using a commercial triglyceride assay kit.
-
Compare the triglyceride levels in the tissues of the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the insulin signaling pathway leading to FATP1 translocation and a typical experimental workflow for validating a FATP1 inhibitor.
Caption: Insulin signaling pathway leading to FATP1 translocation and fatty acid uptake.
Caption: Experimental workflow for the validation of a FATP1 inhibitor.
References
- 1. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of FATP1-IN-2: A Comparative Guide to FATP Isoform Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of FATP1-IN-2, a known inhibitor of Fatty Acid Transport Protein 1 (FATP1), and explores its cross-reactivity profile against other FATP isoforms. While direct inhibitory data for this compound against all FATP isoforms is not publicly available, this guide presents the existing data and offers a broader comparison of the FATP family to aid in experimental design and interpretation.
Fatty Acid Transport Proteins (FATPs) are a family of six transmembrane proteins (FATP1-6) that facilitate the uptake of long-chain fatty acids into cells.[1] These isoforms exhibit distinct tissue distribution and substrate specificities, playing crucial roles in various metabolic processes. The development of selective inhibitors for FATP isoforms is a key area of research for investigating their individual functions and for therapeutic targeting in diseases such as metabolic syndrome and cancer.
This compound is an arylpiperazine derivative that has been identified as a potent inhibitor of FATP1.[2][3] Its inhibitory activity is typically assessed through its effect on the acyl-CoA synthetase activity inherent to some FATP isoforms.[4]
Comparative Analysis of this compound Activity
| Feature | FATP1 | FATP2 | FATP3 | FATP4 | FATP5 | FATP6 |
| This compound IC50 (human) | 0.43 µM[2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound IC50 (mouse) | 0.39 µM | Data not available | Data not available | Data not available | Data not available | Data not available |
| Primary Tissue Distribution | Adipose tissue, skeletal muscle, heart | Liver, kidney | Multiple tissues, including lung and spleen | Small intestine, skin, brain, liver, kidney | Liver | Heart |
| Primary Function | Fatty acid uptake for storage and oxidation | Very long-chain fatty acid metabolism, bile acid recycling | Fatty acid transport | Fatty acid absorption and skin barrier formation | Bile acid conjugation, fatty acid uptake | Fatty acid uptake in the heart |
| Acyl-CoA Synthetase Activity | Yes | Yes | Yes | Yes | Yes (Bile acids) | Yes |
| Involvement in FA Transport | Yes | Yes | No | Yes | No | No |
Experimental Protocols
The determination of FATP inhibitor selectivity involves robust biochemical and cell-based assays. Below are detailed methodologies for two key experiments used to assess the activity of compounds like this compound.
Acyl-CoA Synthetase (ACS) Activity Assay
This biochemical assay directly measures the enzymatic activity of FATP isoforms.
Principle: The assay quantifies the conversion of a radiolabeled fatty acid into its acyl-CoA derivative in the presence of ATP and Coenzyme A. A decrease in the formation of radiolabeled acyl-CoA in the presence of an inhibitor indicates its potency.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and ATP.
-
Enzyme and Inhibitor Incubation: Add the purified recombinant FATP isoform to the reaction mixture. For inhibitor testing, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound).
-
Substrate Addition: Initiate the reaction by adding a mixture of a radiolabeled long-chain fatty acid (e.g., [3H]palmitate or [14C]oleic acid) and Coenzyme A.
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution to quench the reaction and precipitate proteins.
-
Extraction and Quantification: Extract the radiolabeled acyl-CoA product using an organic solvent.
-
Scintillation Counting: Quantify the amount of radiolabeled acyl-CoA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Fatty Acid Uptake Assay
This cell-based assay measures the ability of a compound to block the transport of fatty acids into living cells.
Principle: Cells overexpressing a specific FATP isoform are incubated with a fluorescently labeled fatty acid analog. The intracellular fluorescence is measured, and a reduction in fluorescence in the presence of an inhibitor indicates its ability to block fatty acid uptake.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) and transiently or stably transfect them to overexpress the desired FATP isoform (FATP1-6).
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (e.g., this compound) in a serum-free medium for a specified time (e.g., 30-60 minutes).
-
Fatty Acid Uptake: Add a fluorescent fatty acid analog (e.g., BODIPY-C12) to the cells and incubate for a short period (e.g., 1-15 minutes) at 37°C.
-
Washing: Remove the uptake solution and wash the cells multiple times with a cold wash buffer to remove extracellular fluorescence.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to a control (e.g., total protein content or cell number). Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing FATP inhibitor selectivity.
Caption: Fatty acid transport and activation pathway mediated by FATPs.
References
- 1. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FATP Inhibitors in Metabolic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fatty Acid Transport Protein (FATP) inhibitors, with a primary focus on those targeting FATP2. The information presented is based on experimental data from various metabolic models, offering an objective overview of their performance and potential therapeutic applications.
Fatty Acid Transport Proteins are a family of proteins crucial for the uptake of long-chain fatty acids into cells. Their role in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD) has made them attractive targets for drug development.[1] Inhibition of FATPs, particularly FATP2 which is highly expressed in the liver and intestine, is a promising strategy to mitigate the lipotoxicity associated with these conditions.[2]
Quantitative Comparison of FATP2 Inhibitors
Several small molecule inhibitors of FATP2 have been identified and characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for two of the most well-studied inhibitors, Lipofermata and Grassofermata (also known as CB5), across various cell lines.
| Inhibitor | Cell Line | Cell Type Model | IC50 (µM) | Reference |
| Lipofermata | HepG2 | Hepatocyte | 3 - 6 | [3] |
| Caco-2 | Enterocyte | 3 - 6 | ||
| INS-1E | Pancreatic β-cell | ~5 | ||
| C2C12 | Myocyte | ~6 | ||
| Human Adipocytes | Adipocyte | 39 | ||
| Grassofermata (CB5) | HepG2 | Hepatocyte | 8 - 11 | |
| Caco-2 | Enterocyte | 8 - 11 | ||
| Pancreatic Cells | Pancreatic Cells | 8 - 11 | ||
| Muscle Cells | Myocyte | 8 - 11 | ||
| Human Adipocytes | Adipocyte | 58 |
Key Observations:
-
Both Lipofermata and Grassofermata demonstrate potent inhibition of fatty acid uptake in the low micromolar range in cell lines modeling the liver, intestine, and pancreas.
-
The inhibitory effect is less pronounced in adipocytes, suggesting a degree of selectivity for FATP isoforms expressed in other tissues.
-
Lipofermata generally exhibits slightly lower IC50 values compared to Grassofermata across the tested cell lines.
Mechanism of Action and Specificity
FATP2 facilitates the transport of long-chain fatty acids across the plasma membrane, a process that can be coupled with their activation to acyl-CoA by an intrinsic acyl-CoA synthetase activity. However, studies have shown that the transport and activation functions can be separated.
The identified FATP2 inhibitors, Lipofermata and Grassofermata, have been shown to specifically block the transport of long-chain and very long-chain fatty acids without affecting the transport of medium-chain fatty acids, which occurs via passive diffusion. Importantly, these compounds do not inhibit the activity of long-chain acyl-CoA synthetase, indicating that their mechanism is specific to the transport function of FATP2. This specificity is crucial as it minimizes off-target effects on intracellular fatty acid metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FATP inhibitors.
High-Throughput Screening (HTS) of FATP Inhibitors in a Yeast-Based Assay
This assay utilizes a genetically modified strain of Saccharomyces cerevisiae to screen for inhibitors of human FATP2 (hsFATP2).
-
Yeast Strain: A mutant strain deficient in endogenous fatty acid uptake and activation (e.g., fat1Δfaa1Δ) is used.
-
Expression of hsFATP2: The yeast strain is transformed with a plasmid that allows for the inducible expression of hsFATP2.
-
Assay Procedure:
-
Yeast cells expressing hsFATP2 are cultured to mid-log phase and dispensed into 384-well plates.
-
Test compounds are added to the wells at a final concentration (e.g., 40 µM).
-
A fluorescent long-chain fatty acid analog, such as C1-BODIPY-C12, is added to the wells.
-
The uptake of the fluorescent fatty acid is monitored by measuring the intracellular fluorescence on a microtiter plate reader. Extracellular fluorescence is quenched using a dye like trypan blue.
-
A reduction in intracellular fluorescence in the presence of a test compound indicates inhibition of FATP2-mediated fatty acid uptake.
-
Fatty Acid Uptake Assay in Mammalian Cells
This assay measures the inhibition of fatty acid uptake in various mammalian cell lines.
-
Cell Culture: Cells (e.g., HepG2, Caco-2) are seeded in 96-well plates and grown to confluence.
-
Assay Procedure:
-
The culture medium is replaced with a serum-free medium containing the test compound at various concentrations, and the cells are incubated for 1 hour.
-
A mixture containing a fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL C16) and a quenching agent (trypan blue) is added to each well.
-
Fatty acid uptake is allowed to proceed for a defined period (e.g., 15 minutes).
-
Cell-associated fluorescence is measured using a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay
This assay is performed to ensure that the observed inhibition of fatty acid uptake is not due to cellular toxicity of the compounds.
-
Method: A standard MTT or similar cell viability assay can be used.
-
Procedure:
-
Cells are incubated with the FATP inhibitors at various concentrations for a specified period (e.g., 24 hours).
-
The viability of the cells is then assessed according to the specific assay protocol.
-
The results should demonstrate that the inhibitors do not significantly affect cell viability at the concentrations where they inhibit fatty acid transport.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Proposed mechanism of FATP2-mediated fatty acid transport and inhibition.
Caption: High-throughput screening workflow for FATP inhibitors.
Caption: Logical comparison of the effects of Lipofermata and Grassofermata.
References
- 1. FATP2-targeted therapies - A role beyond fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Fatp1-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Fatp1-IN-2, a potent and orally active inhibitor of Fatty Acid Transport Protein 1 (FATP1). We present a detailed comparison with its analog, Fatp1-IN-1, supported by available experimental data, to confirm its on-target effects. This document is intended to assist researchers in evaluating this compound for its potential in studies related to metabolic disorders.
Introduction to FATP1 and its Inhibition
Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27A1), plays a crucial role in the uptake of long-chain fatty acids into cells.[1] FATP1 also possesses acyl-CoA synthetase activity, which is believed to be mechanistically linked to fatty acid transport.[2] This protein is highly expressed in key metabolic tissues such as adipose tissue, skeletal muscle, and the heart. Its involvement in insulin-stimulated fatty acid uptake and the development of diet-induced obesity makes it an attractive therapeutic target for metabolic diseases.[3][4]
This compound, an arylpiperazine derivative, has emerged as a specific inhibitor of FATP1. Understanding its on-target effects is critical for its validation as a pharmacological tool and potential therapeutic agent.
Comparative Analysis of FATP1 Inhibitors
This section provides a head-to-head comparison of this compound and the related compound, Fatp1-IN-1. The data is summarized from available literature.
Table 1: In Vitro Potency of FATP1 Inhibitors
| Compound | Target | IC50 (μM) | Source |
| This compound (compound 12a) | Human FATP1 | 0.43 | [5] |
| Mouse FATP1 | 0.39 | ||
| Fatp1-IN-1 (compound 5k) | Human FATP1 | 0.046 | |
| Mouse FATP1 | 0.60 |
Table 2: In Vivo Evaluation of FATP1 Inhibitors
| Compound | Animal Model | Dose and Administration | Key Findings | Source |
| This compound (compound 12a) | Mice | Not specified | In vivo evaluation of triglyceride accumulation in the liver, white gastrocnemius muscle, and soleus was performed. Specific data from the abstract is not available. | |
| Fatp1-IN-1 (compound 5k) | Mice | 10 mg/kg, oral | Cmax: 5.5 µg/mL, AUC: 36 µg·h/mL, Tmax: 0.33 hours. Plasma concentrations exceeded the mouse IC50 value. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FATP1 inhibitors.
Cellular Fatty Acid Uptake Assay (Fluorescent Method)
This assay measures the ability of a compound to inhibit the uptake of a fluorescently labeled fatty acid analog into cells expressing FATP1.
-
Cell Culture: Plate 3T3-L1 adipocytes or other suitable cells expressing FATP1 in a 96-well black, clear-bottom plate and culture until confluent.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for 1 hour at 37°C.
-
Fatty Acid Uptake Measurement:
-
Prepare a working solution of a fluorescent fatty acid analog (e.g., C1-BODIPY-C12) in a suitable buffer.
-
Remove the compound-containing medium from the cells.
-
Add the fluorescent fatty acid working solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/515 nm for BODIPY-C12) in kinetic mode for a set period (e.g., 30 minutes) using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of fatty acid uptake from the linear phase of the fluorescence curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acyl-CoA Synthetase Activity Assay (Radiometric Method)
This assay determines the inhibitory effect of a compound on the enzymatic activity of FATP1.
-
Enzyme Source: Use purified recombinant FATP1 or cell lysates from cells overexpressing FATP1.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A, MgCl2, and a radiolabeled long-chain fatty acid (e.g., [3H]oleic acid or [14C]palmitic acid).
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the radiolabeled fatty acid.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent mixture (e.g., isopropanol/heptane/sulfuric acid).
-
Extract the radiolabeled acyl-CoA product.
-
-
Quantification: Measure the radioactivity of the extracted acyl-CoA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Visualizing the On-Target Effects of this compound
To better understand the mechanism of action and experimental validation of this compound, the following diagrams illustrate the key pathways and workflows.
References
- 1. The role of FATP1 in lipid accumulation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FATP1 is an insulin-sensitive fatty acid transporter involved in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Role of FATP1 in Cellular Lipid Metabolism: A Comparative Analysis of Fatp1-IN-2 Effects in Wild-Type versus FATP1 Knockout Cells
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of therapeutic compounds is paramount. This guide provides a comparative analysis of the effects of the Fatty Acid Transport Protein 1 (FATP1) inhibitor, Fatp1-IN-2, in wild-type cells versus FATP1 knockout cells. By examining the differential responses, we can elucidate the on-target effects of FATP1 inhibition and its potential therapeutic implications.
Fatty Acid Transport Protein 1 (FATP1), a key player in cellular lipid metabolism, facilitates the uptake of long-chain fatty acids (LCFAs) into cells.[1][2] Its activity is particularly crucial in metabolically active tissues such as adipose tissue, skeletal muscle, and the heart.[1] The development of specific inhibitors for FATP1, such as this compound, offers a promising avenue for modulating fatty acid metabolism in various disease states. This guide dissects the functional consequences of FATP1 inhibition by this compound and compares them to the genetic ablation of FATP1, providing a clear framework for interpreting experimental outcomes.
Quantitative Comparison of this compound Effects
The following table summarizes the expected quantitative effects of this compound treatment in wild-type cells compared to the baseline characteristics of FATP1 knockout cells. This data is synthesized from studies on FATP1 knockout models and pharmacological inhibition of FATP1.
| Parameter | Wild-Type Cells (Control) | Wild-Type Cells + this compound | FATP1 Knockout Cells | Expected Outcome of Comparison |
| Basal Fatty Acid Uptake | Normal | Reduced | No significant change[1] | This compound is expected to reduce basal fatty acid uptake in wild-type cells, a phenotype not observed in FATP1 knockout cells which may have compensatory mechanisms. |
| Insulin-Stimulated Fatty Acid Uptake | Increased | Significantly Reduced/Abolished | Completely Abolished (in adipocytes), Greatly Reduced (in skeletal muscle)[1] | The effect of this compound in wild-type cells is anticipated to phenocopy the FATP1 knockout, demonstrating the inhibitor's on-target action on insulin-mediated fatty acid transport. |
| Intracellular Triglyceride Content | Normal | Reduced | Lower in specific conditions (e.g., diet-induced obesity) | Treatment with this compound is expected to lower intracellular triglyceride accumulation in wild-type cells, mirroring the phenotype observed in FATP1 knockout animals under metabolic stress. |
| FATP1 Acyl-CoA Synthetase Activity | Normal | Inhibited | Absent | This compound directly inhibits the enzymatic activity of FATP1 in wild-type cells, which is inherently absent in knockout cells. |
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.
Fatty Acid Uptake Assay
This protocol is designed to measure the rate of long-chain fatty acid uptake into cultured cells.
Materials:
-
Wild-type and FATP1 knockout cells (e.g., 3T3-L1 preadipocytes, primary adipocytes, or skeletal muscle cells)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
Insulin solution (100 nM)
-
Fatty acid uptake solution: [14C]oleic acid or a fluorescent fatty acid analog (e.g., C1-BODIPY-C12) complexed with fatty-acid-free bovine serum albumin (BSA) in Hanks' Balanced Salt Solution (HBSS).
-
Wash buffer: Cold HBSS
-
Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader/microscope (for fluorescent assays)
Procedure:
-
Cell Culture: Plate wild-type and FATP1 knockout cells in 24-well plates and culture to the desired confluency or differentiation state.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4 hours in serum-free medium.
-
Inhibitor Treatment: Treat the wild-type cells with the desired concentration of this compound or vehicle for 30 minutes at 37°C.
-
Insulin Stimulation (optional): For insulin-stimulated uptake, add 100 nM insulin to the designated wells for 30 minutes at 37°C.
-
Initiate Uptake: Remove the medium and add the fatty acid uptake solution to each well. Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop Uptake: Rapidly wash the cells three times with ice-cold wash buffer to stop the uptake.
-
Quantification:
-
Radiolabeled Assay: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the intracellular fluorescence using a fluorescence plate reader or visualize with a fluorescence microscope.
-
-
Data Analysis: Normalize the uptake values to the total protein concentration in each well.
Visualizing the Mechanisms
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing this compound effects.
Caption: FATP1 in insulin-mediated fatty acid uptake.
By employing these methodologies and understanding the underlying pathways, researchers can effectively dissect the role of FATP1 in their specific models and evaluate the therapeutic potential of FATP1 inhibitors like this compound. This comparative approach, contrasting pharmacological inhibition with genetic knockout, provides a robust framework for validating on-target effects and advancing our understanding of lipid metabolism.
References
No Reproducibility Data Available for Fatp1-IN-2 in Scientific Literature
A comprehensive search of available scientific literature and research databases has revealed no published studies investigating the effects of the compound designated "Fatp1-IN-2." Consequently, a comparison guide on the reproducibility of its effects across different studies cannot be compiled at this time due to the absence of primary data.
Researchers and drug development professionals interested in the inhibition of Fatty Acid Transport Protein 1 (FATP1) may find relevant information on a related compound, FATP1-IN-1 , for which some preliminary data has been published.
Alternative Compound: FATP1-IN-1
FATP1-IN-1 has been identified as an inhibitor of the acyl-CoA synthetase activity of both human and mouse FATP1.[1] Publicly available data from MedchemExpress indicates the following inhibitory concentrations:
| Target | IC50 Value |
| Human FATP1 (recombinant) | 0.046 µM |
| Mouse FATP1 (recombinant) | 0.60 µM |
Pharmacokinetic Profile of FATP1-IN-1 in Mice:
A study involving oral administration of FATP1-IN-1 at a dose of 10 mg/kg in mice provided the following pharmacokinetic parameters[1]:
| Parameter | Value |
| Cmax | 5.5 µg/mL |
| AUC | 36 µg·h/mL |
| Tmax | 0.33 hours |
It is important to note that this information is derived from a single source and has not been independently verified or reproduced in other published studies. Therefore, a comprehensive analysis of the reproducibility of FATP1-IN-1's effects is also not yet possible.
The Role of FATP1 in Cellular Metabolism
Fatty Acid Transport Protein 1 (FATP1) is a key protein involved in the transport of long-chain fatty acids into cells. Its activity is crucial for various metabolic processes, and its dysregulation has been implicated in metabolic diseases.
The general mechanism of FATP1-mediated fatty acid uptake is believed to involve the coupling of transport across the cell membrane with the activation of the fatty acid to an acyl-CoA by its intrinsic acyl-CoA synthetase activity. This process is often referred to as "vectorial acylation."
Below is a simplified representation of the proposed signaling pathway involving FATP1.
Caption: Proposed mechanism of FATP1-mediated fatty acid uptake.
Given the lack of data on this compound, researchers are encouraged to consult studies on FATP1 itself or other available inhibitors to inform their research. Further investigation into novel FATP1 inhibitors will be necessary to establish their efficacy and the reproducibility of their biological effects.
References
Validating FATP1 in a New Disease Model: A Comparative Guide to Fatp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fatp1-IN-2, a selective inhibitor of Fatty Acid Transport Protein 1 (FATP1), with alternative methodologies for studying FATP1's role in disease. FATP1 is a key player in cellular long-chain fatty acid uptake and has been implicated in a variety of metabolic diseases, including diet-induced obesity, insulin resistance, and non-alcoholic fatty liver disease.[1] Validating the function of FATP1 in novel disease models is crucial for advancing therapeutic strategies. This document outlines the experimental data supporting the use of this compound, compares its performance with other FATP inhibitors and genetic models, and provides detailed protocols for its application.
FATP1: A Key Regulator of Fatty Acid Metabolism
FATP1, encoded by the SLC27A1 gene, is a transmembrane protein that facilitates the uptake of long-chain fatty acids into cells.[2] Its activity is particularly prominent in tissues with high fatty acid metabolism, such as adipose tissue, skeletal muscle, and the heart.[2] Dysregulation of FATP1 has been linked to the accumulation of lipid metabolites, which can lead to cellular dysfunction and the development of metabolic diseases. Studies using FATP1 knockout mice have demonstrated that the absence of this protein can protect against diet-induced obesity and insulin resistance, highlighting it as a promising therapeutic target.[3][4]
This compound: A Potent and Selective FATP1 Inhibitor
This compound is an arylpiperazine derivative identified as a potent inhibitor of FATP1. Its primary mechanism of action is the inhibition of the acyl-CoA synthetase activity of FATP1, which is crucial for the transport and subsequent metabolism of fatty acids.
In Vitro Efficacy
This compound has demonstrated significant potency in inhibiting FATP1 activity in biochemical assays. The half-maximal inhibitory concentrations (IC50) for human and mouse FATP1 are in the sub-micromolar range, indicating high affinity and specificity.
| Compound | Target | Human IC50 (µM) | Mouse IC50 (µM) |
| This compound (compound 12a) | FATP1 | 0.43 | 0.39 |
| FATP1-IN-1 (compound 5k) | FATP1 | 0.046 | 0.60 |
Data sourced from Matsufuji et al., 2013.
Comparative Analysis: this compound vs. Alternative Approaches
The validation of FATP1's role in a new disease model can be approached through pharmacological inhibition or genetic modification. Each method offers distinct advantages and limitations.
| Approach | Advantages | Disadvantages | Key Considerations |
| This compound (Pharmacological Inhibition) | - Temporal control over FATP1 inhibition- Dose-dependent effects can be studied- Applicable across different cell types and in vivo models | - Potential for off-target effects- Pharmacokinetic and pharmacodynamic properties need careful characterization- In vivo efficacy may be limited by bioavailability and metabolism | - Confirm target engagement in the model system- Perform dose-response studies- Include appropriate vehicle controls |
| FATP Knockout/Knockdown (Genetic Modification) | - High specificity for the target protein- Provides a definitive understanding of the protein's role | - Potential for developmental compensation- Lacks temporal control (constitutive knockout)- Labor-intensive and time-consuming to generate models | - Use of conditional knockout models for temporal control- Thoroughly characterize the phenotype of the genetic model |
| Alternative FATP Inhibitors (e.g., Lipofermata, Grassofermata) | - Commercially available with some published data- Can provide a broader understanding of FATP family inhibition | - Primarily target other FATP isoforms (e.g., FATP2)- May have different off-target effect profiles | - Determine the expression profile of FATP isoforms in the model system- Compare the IC50 values for the target FATP |
Experimental Data and Protocols
In Vitro Fatty Acid Uptake Assay
This protocol describes a common method for assessing FATP1 activity in cultured cells using a fluorescent fatty acid analog.
Objective: To measure the effect of this compound on the uptake of long-chain fatty acids in a cell-based assay.
Materials:
-
Cells expressing FATP1 (e.g., 3T3-L1 adipocytes, HEK293 cells overexpressing FATP1)
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in assay buffer for 30-60 minutes at 37°C.
-
Add the fluorescent fatty acid analog to the wells and incubate for a defined period (e.g., 1-15 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a plate reader (e.g., excitation/emission ~485/515 nm for BODIPY-C12).
-
Normalize the fluorescence signal to the protein content or cell number in each well.
In Vivo Fatty Acid Uptake Measurement
This protocol provides a general framework for measuring fatty acid uptake in a specific tissue in a mouse model.
Objective: To evaluate the in vivo efficacy of this compound in a new disease model.
Materials:
-
Disease model mice and appropriate controls
-
This compound
-
Radiolabeled ([14C] or [3H]) or stable isotope-labeled long-chain fatty acid (e.g., oleate, palmitate)
-
Vehicle for inhibitor administration (e.g., corn oil, PEG400)
-
Anesthesia
-
Surgical tools for tissue collection
-
Scintillation counter or mass spectrometer
Protocol:
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the fatty acid challenge.
-
Administer the labeled fatty acid to the mice (e.g., via oral gavage or intravenous injection).
-
At a specific time point after fatty acid administration, anesthetize the mice and collect blood and the tissue of interest.
-
Process the tissue to extract lipids.
-
Quantify the amount of labeled fatty acid incorporated into the tissue lipids using a scintillation counter or mass spectrometer.
-
Normalize the data to the tissue weight and the administered dose of the labeled fatty acid.
Visualizing the Role of FATP1
FATP1-Mediated Fatty Acid Transport and Activation
Caption: FATP1 facilitates the transport of long-chain fatty acids (LCFA) across the plasma membrane and their subsequent activation to Acyl-CoA. This compound inhibits this process.
Experimental Workflow for Validating FATP1 with this compound
Caption: A structured workflow for validating the role of FATP1 in a new disease model using this compound, from in vitro studies to in vivo confirmation.
Conclusion
This compound is a valuable tool for investigating the role of FATP1 in novel disease models. Its high in vitro potency allows for the specific interrogation of FATP1 function in cellular systems. While in vivo data for this compound is still emerging, the provided protocols and comparative analysis with genetic models and other inhibitors offer a robust framework for designing and interpreting experiments. Careful consideration of the experimental model and appropriate controls will be critical for successfully validating the role of FATP1 in new pathological contexts and for the potential development of novel therapeutic interventions.
References
- 1. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of fatty acid transport protein 1 prevents fat-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Fatp1-IN-2: A Potent Inhibitor of FATP1's Acyl-CoA Synthetase Activity
Comparative Analysis of FATP1 Inhibitors
To provide a comprehensive understanding of Fatp1-IN-2's performance, this guide compares it with other known FATP1 inhibitors. The data presented below summarizes their inhibitory concentrations and mechanisms of action.
| Inhibitor | Target(s) | Mechanism of Action | IC₅₀ (Human FATP1) | IC₅₀ (Mouse FATP1) |
| This compound (Compound 12a) | FATP1 | Inhibition of Acyl-CoA Synthetase Activity (inferred) | 0.43 µM | 0.39 µM |
| FATP1-IN-1 (Compound 5k) | FATP1 | Inhibition of Acyl-CoA Synthetase Activity | 0.046 µM[1] | 0.60 µM[1] |
| Lipofermata | FATP2 > FATP1 | Inhibition of Fatty Acid Transport | ~3-6 µM (in various cell lines, not specific to FATP1) | Not specified |
| Triacsin C | ACSLs (Long-Chain Acyl-CoA Synthetases) | Inhibition of Acyl-CoA Synthetase Activity | Poor inhibitor of FATP1 ACS activity | Poor inhibitor of FATP1 ACS activity |
Key Observations:
-
Both this compound and FATP1-IN-1 are highly potent inhibitors of FATP1.
-
FATP1-IN-1 demonstrates a higher potency for human FATP1 compared to this compound.
-
Lipofermata, while an inhibitor of fatty acid uptake, is less potent and its primary target is FATP2, not FATP1. Its mechanism is also distinct as it primarily affects the transport function.
-
Triacsin C, a general inhibitor of long-chain acyl-CoA synthetases, is not an effective inhibitor of FATP1's acyl-CoA synthetase activity, highlighting the specificity of inhibitors like this compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of FATP1 and the experimental approach to assess its inhibition, the following diagrams are provided.
Caption: FATP1 facilitates the transport and activation of long-chain fatty acids.
Caption: Experimental workflow for assessing FATP1 acyl-CoA synthetase inhibition.
Experimental Protocols
The following is a representative protocol for a radiometric acyl-CoA synthetase activity assay used to evaluate the inhibitory potential of compounds against FATP1.
Objective: To measure the in vitro inhibition of FATP1's acyl-CoA synthetase activity by a test compound.
Materials:
-
Purified recombinant human or mouse FATP1 enzyme.
-
Radiolabeled long-chain fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid).
-
ATP (Adenosine triphosphate).
-
CoA (Coenzyme A).
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and dithiothreitol).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, ATP, CoA, and the radiolabeled fatty acid.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction tubes. A vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Initiate the reaction by adding the purified FATP1 enzyme to the mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for the enzymatic conversion of the fatty acid to its acyl-CoA derivative.
-
Reaction Termination: Stop the reaction by adding the quenching solution. This will also serve to partition the unincorporated radiolabeled fatty acid from the newly synthesized radiolabeled acyl-CoA.
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled acyl-CoA will remain in the aqueous phase, while the unreacted fatty acid will be in the organic phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
References
A Comparative Guide to the In Vivo Efficacy of FATP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of select small molecule inhibitors of Fatty Acid Transport Protein 1 (FATP1). FATP1 is a key protein involved in the cellular uptake of long-chain fatty acids and has emerged as a promising therapeutic target for metabolic diseases. This document summarizes available quantitative data, details experimental protocols, and visualizes the pertinent signaling pathway to aid in the evaluation of these compounds for research and development purposes.
FATP1 Signaling Pathway and Mechanism of Action
FATP1 facilitates the transport of long-chain fatty acids across the plasma membrane. Its activity is notably regulated by insulin. In insulin-sensitive tissues like adipose and muscle, insulin stimulation promotes the translocation of FATP1 from intracellular compartments to the plasma membrane, thereby increasing fatty acid uptake.[1][2] This process is mediated through the PI3K and MAPK signaling pathways.[2]
Below is a diagram illustrating the insulin-mediated signaling pathway leading to FATP1 translocation and subsequent fatty acid uptake.
Caption: Insulin-mediated FATP1 translocation and fatty acid uptake.
In Vivo Efficacy of FATP1 Inhibitors
Several small molecule inhibitors targeting FATPs have been developed. While many studies focus on in vitro characterization, a few compounds have been evaluated in vivo. This section compares the efficacy of these inhibitors based on publicly available data.
The arylpiperazine derivatives, FATP1-IN-1 (also known as compound 5k) and FATP1-IN-2 (compound 12a) , have been identified as potent FATP1 inhibitors.[3] While in vivo evaluation of triglyceride accumulation in the liver and muscle of mice has been reported for these compounds, specific quantitative data from these studies are not publicly available.[3] However, in vitro and pharmacokinetic data are available and included for comparison.
Lipofermata and Grassofermata are primarily characterized as FATP2 inhibitors but also exhibit inhibitory activity against FATP1. In vivo studies have demonstrated their ability to inhibit the absorption of fatty acids.
| Inhibitor | Target(s) | Animal Model | Dosage & Administration | Key In Vivo Outcome | Reference |
| FATP1-IN-1 (Compound 5k) | FATP1 | Mouse | 10 mg/kg (p.o.) | Pharmacokinetics: Cmax: 5.5 µg/mL, Tmax: 0.33 h, AUC: 36 µg·h/mL. Efficacy data on triglyceride accumulation not publicly available. | |
| This compound (Compound 12a) | FATP1 | Mouse | Not specified | In vivo evaluation of triglyceride accumulation in liver and muscle reported, but quantitative data not publicly available. | |
| Lipofermata | FATP2, FATP1 | Mouse | 500 mg/kg (oral gavage) | Inhibited the absorption of ¹³C-oleate. | |
| Grassofermata (CB5) | FATP2, FATP1 | Mouse | 300 mg/kg (oral gavage) | Reduced absorption of ¹³C-oleate by 37% at 6 hours post-administration. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Oleate Absorption Assay (for Lipofermata and Grassofermata)
This protocol describes the in vivo assessment of fatty acid absorption in mice following the administration of a FATP inhibitor.
Caption: Experimental workflow for the in vivo oleate absorption assay.
Conclusion
The development of specific and potent FATP1 inhibitors presents a promising avenue for the treatment of metabolic diseases. The arylpiperazine derivatives FATP1-IN-1 and this compound show high in vitro potency, but a full assessment of their in vivo efficacy is hampered by the lack of publicly available quantitative data on their effects on triglyceride accumulation. In contrast, Lipofermata and Grassofermata, while primarily targeting FATP2, have demonstrated in vivo efficacy in reducing fatty acid absorption. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these and other FATP1 inhibitors and to enable a more comprehensive comparative analysis. This guide serves as a summary of the current, publicly accessible data to inform further research in this area.
References
- 1. FATP1 Is an Insulin-Sensitive Fatty Acid Transporter Involved in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fatp1-IN-2
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Fatp1-IN-2 is not publicly available. The following guidance is based on established best practices for handling novel small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS for this compound as the authoritative source of safety information and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
This guide provides a procedural framework for the safe operational use and disposal of the fatty acid transport protein 1 (FATP1) inhibitor, this compound. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound, from receiving and unpacking to experimental use and disposal. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashes. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | Prevents dermal absorption. Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron or disposable coveralls should be considered for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound to avoid inhalation.[1][2] | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
1. Preparation and Weighing (Solid Compound):
-
Don all required PPE.
-
Perform all manipulations of the powdered compound within a chemical fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Carefully weigh the desired amount of this compound.
2. Solubilization:
-
Consult the product information sheet for the recommended solvent (e.g., DMSO).
-
Add the solvent to the powdered compound slowly and carefully.
-
Ensure the container is securely capped before mixing or vortexing to aid dissolution.
3. Preparation of Working Solutions:
-
Perform all dilutions within the chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Storage:
-
Store stock solutions of this compound at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Store in tightly sealed containers to prevent evaporation and contamination.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and working solutions must be collected in a designated, compatible, and leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s). |
| Empty Containers | The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines. |
Waste Segregation and Collection:
-
Never mix incompatible waste streams.
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
